2-Sec-butoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGQSREBZKSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611396 | |
| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-59-1 | |
| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-sec-butoxybenzaldehyde. Due to the limited availability of experimental data for this specific isomer in public databases, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, enabling researchers to ascertain these values in a laboratory setting.
Introduction
This compound (CAS No. 22921-59-1) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a sec-butoxy group at the ortho position.[1] Like other alkoxy-substituted benzaldehydes, it is of interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its molecular structure suggests it is a liquid at room temperature.[1] A thorough understanding of its physical properties is crucial for its application in chemical synthesis, formulation, and quality control.
However, a comprehensive search of chemical supplier databases and scientific literature reveals a notable lack of experimentally determined quantitative physical properties such as boiling point, melting point, density, and solubility for this compound.
Core Physical Properties
While specific quantitative data is scarce, the fundamental molecular properties have been established.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | |
| CAS Number | 22921-59-1 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures that can be employed to determine the primary physical properties of liquid aldehydes like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Capillary Method (Thiele Tube)
-
Preparation:
-
Seal one end of a capillary tube by heating it in a flame.
-
Attach the capillary tube (sealed end up) to a thermometer using a rubber band.
-
Place a small amount (a few milliliters) of this compound into a fusion tube.
-
Insert the thermometer and the attached capillary tube into the fusion tube, ensuring the open end of the capillary is submerged in the liquid.
-
-
Heating:
-
Place the fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. This design ensures uniform heating of the sample.
-
-
Observation:
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer or Volumetric Flask Method
-
Mass of the Empty Vessel:
-
Thoroughly clean and dry a pycnometer or a small volumetric flask.
-
Accurately weigh the empty, dry vessel on an analytical balance.
-
-
Mass of the Vessel with the Sample:
-
Fill the vessel with this compound up to the calibration mark.
-
Weigh the filled vessel.
-
-
Volume of the Sample:
-
The volume of the liquid is the calibrated volume of the pycnometer or volumetric flask.
-
-
Calculation:
-
Density (ρ) is calculated using the formula: ρ = (mass of filled vessel - mass of empty vessel) / volume of the vessel
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing
-
Preparation:
-
Place a small, measured amount (e.g., 25 mg or 0.05 mL) of this compound into a series of test tubes.
-
-
Solvent Addition:
-
To each test tube, add a small, measured volume (e.g., 0.75 mL) of a different solvent in portions. Common solvents for classification include:
-
Water (H₂O)
-
Diethyl ether (CH₃CH₂)₂O
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
-
Observation:
-
After each addition of the solvent, vigorously shake the test tube.
-
Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). The formation of a homogeneous solution indicates solubility.
-
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the fundamental molecular structure and the macroscopic physical properties of this compound.
Caption: Logical relationships of this compound properties.
References
2-Sec-butoxybenzaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 2-sec-Butoxybenzaldehyde
This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, 2-(butan-2-yloxy)benzaldehyde. The document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It covers the chemical structure, nomenclature, and available physicochemical properties of the compound. Additionally, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, based on established chemical principles.
Chemical Structure and Nomenclature
IUPAC Name: 2-(butan-2-yloxy)benzaldehyde
The structure of this compound consists of a benzaldehyde molecule where the hydrogen of the hydroxyl group at position 2 is replaced by a sec-butyl group. This substitution forms an ether linkage.
Physicochemical and Compound Data
The following table summarizes the key quantitative data for this compound. It is important to note that while some properties are readily available, specific experimental values for boiling point, melting point, and density are not consistently reported in publicly accessible databases.
| Property | Value | Source |
| IUPAC Name | 2-(butan-2-yloxy)benzaldehyde | - |
| Synonyms | This compound | [1] |
| CAS Number | 22921-59-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.
Experimental Protocol
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable volume of anhydrous acetone or DMF to ensure adequate stirring.
-
Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of 2-(butan-2-yloxy)benzaldehyde.
References
2-Sec-butoxybenzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 2-Sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic aldehyde that serves as a versatile intermediate in various chemical syntheses. Its structure, featuring a sec-butoxy group at the ortho position of the benzaldehyde, imparts specific solubility and reactivity characteristics that make it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a summary of the key chemical properties of this compound.
While this compound is utilized as an intermediate, detailed experimental protocols and specific biological signaling pathways involving this compound are not extensively documented in publicly available scientific literature. The information presented herein is based on general chemical knowledge and data from chemical suppliers.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 22921-59-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Liquid | [1] |
| Purity | ≥95% (as determined by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| IUPAC Name | 2-(butan-2-yloxy)benzaldehyde | |
| InChI Key | NHIGQSREBZKSAJ-UHFFFAOYSA-N |
Applications in Research and Development
This compound is primarily used as a chemical intermediate in several fields:
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Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds, aiding in the development of new medications.[1]
-
Fragrance Industry: This compound is utilized as an ingredient in the formulation of perfumes and other scented products.[1]
-
Polymer Chemistry: It is employed in the creation of specialty polymers, contributing to materials with enhanced properties.[1]
-
Organic Synthesis: As a versatile building block, it allows for the efficient creation of complex molecules.[1]
-
Agrochemicals: It is used as an intermediate in the manufacturing of various agrochemical products.[1]
Experimental Protocols
Below is a conceptual workflow for this proposed synthesis. Note: This is a generalized protocol and has not been optimized for this specific compound.
Signaling Pathways and Biological Activity
There is currently no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. As it is primarily used as a synthetic intermediate, its biological effects have not been a major focus of research.
Due to the lack of available data, a diagram for signaling pathways cannot be provided. Further research would be required to determine if this compound has any significant biological effects.
References
Spectroscopic and Synthetic Profile of 2-Sec-butoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-sec-butoxybenzaldehyde. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including other alkoxy-substituted benzaldehydes and molecules containing a sec-butoxy group attached to an aromatic ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | dd | 1H | Ar-H (ortho to -CHO) |
| ~7.5 | m | 1H | Ar-H (para to -O-sec-butyl) |
| ~7.1 | t | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H (ortho to -O-sec-butyl) |
| ~4.4 | m | 1H | -O-CH(CH₃)CH₂CH₃ |
| ~1.7 | m | 2H | -O-CH(CH₃)CH₂CH₃ |
| ~1.3 | d | 3H | -O-CH(CH₃)CH₂CH₃ |
| ~0.9 | t | 3H | -O-CH(CH₃)CH₂CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde C=O |
| ~161 | Ar-C (C-O) |
| ~136 | Ar-C |
| ~134 | Ar-C |
| ~128 | Ar-C (C-CHO) |
| ~122 | Ar-C |
| ~114 | Ar-C |
| ~77 | -O-CH(CH₃)CH₂CH₃ |
| ~29 | -O-CH(CH₃)CH₂CH₃ |
| ~19 | -O-CH(CH₃)CH₂CH₃ |
| ~10 | -O-CH(CH₃)CH₂CH₃ |
Solvent: CDCl₃.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Strong | Aliphatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1695 | Strong | Aldehyde C=O stretch[1][2][3][4] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-Alkyl ether C-O stretch |
| ~1100 | Medium | C-O stretch |
Sample preparation: Neat liquid film.
Table 4: Predicted Mass Spectrometry (m/z) Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M - C₂H₅]⁺ |
| 121 | Strong | [M - C₄H₉]⁺ or [C₇H₅O₂]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺[5] |
Ionization method: Electron Ionization (EI). Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability of the benzene ring.[6][7]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Bromobutane or 2-Iodobutane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and a suitable anhydrous solvent such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution. If using sodium hydride, it should be added portion-wise with caution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Slowly add 2-bromobutane or 2-iodobutane (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized sample of this compound.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
Solubility Profile of 2-Sec-butoxybenzaldehyde in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-sec-butoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide employs a read-across approach, leveraging data from structurally similar aromatic aldehydes to provide a robust estimation of its solubility profile. Detailed experimental protocols for determining solubility and a relevant synthetic workflow are also presented.
Core Data Presentation: Solubility of Aromatic Aldehydes
The solubility of an organic compound is a critical physicochemical property that influences its application in synthesis, formulation, and biological systems. For this compound, the presence of the sec-butoxy group is expected to enhance its solubility in organic solvents compared to unsubstituted benzaldehyde.[1] The following tables summarize the available quantitative and qualitative solubility data for structurally related aromatic aldehydes, which can be used to infer the solubility of this compound.
Table 1: Qualitative Solubility of Structurally Similar Aromatic Aldehydes
| Compound | Water | Ethanol | Diethyl Ether | Acetone | Chloroform | Benzene |
| Benzaldehyde | Poorly soluble/Insoluble[2][3][4] | Miscible[4] | Miscible[2][3] | Soluble | Highly soluble[2] | Soluble |
| p-Anisaldehyde | Insoluble (0.3%)[5] | Easily soluble[5] | Easily soluble[5] | Miscible[5] | Miscible[5] | Miscible[5] |
| 2-Methoxybenzaldehyde | Soluble[5][6] | Soluble[6] | - | - | - | - |
| 4-Ethoxybenzaldehyde | Poorly soluble[7] | Miscible[7] | - | - | - | - |
Table 2: Quantitative Solubility Data for Structurally Similar Aromatic Aldehydes in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| p-Anisaldehyde | Water | 4.29 g/L[6] | 25 |
| Benzaldehyde | Water | 6.95 g/L[4] | 25 |
| 2,5-Dihydroxybenzaldehyde | Water | 13.8 g/L[8] | 25 |
| 2,5-Dihydroxybenzaldehyde | Ethanol | ≥ 20.6 mg/mL[8] | Not Specified |
| 2,5-Dihydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | ≥ 26 mg/mL[8] | Not Specified |
| 4-(Methylsulfonyl)benzaldehyde | Acetone | Highest among tested solvents[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | Acetonitrile | High[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | Acetic Acid | High[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | Methanol | Moderate[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | Ethanol | Moderate[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | Toluene | Moderate[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | 1-Butanol | Lower[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | 1-Propanol | Lower[7][9] | 20-45 |
| 4-(Methylsulfonyl)benzaldehyde | 2-Propanol | Lowest among tested solvents[7][9] | 20-45 |
Experimental Protocols
Precise determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments related to the solubility and synthesis of this compound.
Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)
This protocol is adapted from the OECD Test Guideline 105 for water solubility and is a standard method for determining the equilibrium solubility of a compound in a given solvent.[1][8][10][11]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass flasks with stoppers
-
Centrifuge and centrifuge tubes (optional)
-
Syringe filters (solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of undissolved solute is essential to ensure that saturation is reached.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute. If necessary, centrifuge the sample to facilitate the separation of the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter that is compatible with the solvent.
-
Analysis: Accurately dilute the collected aliquot with the same solvent to a concentration within the working range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in the chosen solvent at the specified temperature.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and effective method for preparing ethers, including alkoxy-substituted benzaldehydes.[12][13][14][15][16] This protocol outlines the general procedure for the synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide.
Objective: To synthesize this compound through the reaction of salicylaldehyde with a sec-butylating agent.
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
2-Bromobutane or 2-iodobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF) as the solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography (for purification)
-
Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzaldehyde in the chosen solvent (acetone or DMF). Add finely powdered anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.
-
Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (or 2-iodobutane) dropwise to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of the solvent.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with water and then with a saturated brine solution in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.
Caption: A logical workflow for determining the solubility of a compound.
Caption: A workflow for the synthesis of this compound.
References
- 1. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 11. 2-Ethoxybenzaldehyde, 97+% | Fisher Scientific [fishersci.ca]
- 12. 2-Methoxybenzaldehyde (2-methoxybenzaldehyde; o-Anisaldehyde) | Bacterial | 135-02-4 | Invivochem [invivochem.com]
- 13. 2-乙氧基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Sec-butoxybenzaldehyde from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-sec-butoxybenzaldehyde from salicylaldehyde. The core of this process relies on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, quantitative data, and visualization of the synthetic pathway to assist researchers in the successful preparation of this valuable compound. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]
Synthetic Pathway: The Williamson Ether Synthesis
The synthesis of this compound from salicylaldehyde is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[2][3][4] The overall transformation involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with a sec-butyl halide, typically 2-bromobutane, in an S_N2 reaction to form the desired ether.[2][4]
The general reaction scheme is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials:
-
Salicylaldehyde
-
2-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)[2]
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile or DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide. To this suspension, add 2-bromobutane (1.1-1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 50-100 °C) and maintain for 4-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the inorganic salts and wash the solid residue with a small amount of the solvent used in the reaction.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add diethyl ether or ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound, which is a liquid[1], can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data
Specific yield and reaction parameters for the synthesis of this compound are not explicitly reported in the available literature. However, based on analogous Williamson ether syntheses of substituted salicylaldehydes, the following data can be anticipated.
| Parameter | Value/Range | Citation |
| Reactant Molar Ratios | ||
| Salicylaldehyde | 1.0 eq | |
| 2-Bromobutane | 1.1 - 1.5 eq | |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | [7] |
| Reaction Conditions | ||
| Solvent | Acetonitrile or DMF | [2] |
| Temperature | 50 - 100 °C | [2] |
| Reaction Time | 4 - 24 hours | [2] |
| Product Characteristics | ||
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Liquid | [1] |
| Purity (typical) | ≥95% (NMR) | [1] |
| Expected Yield | 50 - 95% | [2] |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9.5-10.5 ppm), and the protons of the sec-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the sec-butoxy group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretching bands for the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 178.
While specific spectral data for this compound is not provided in the search results, data for isomers like 4-sec-butoxybenzaldehyde can be used as a reference for expected chemical shifts and fragmentation patterns.[8]
Conclusion
The synthesis of this compound from salicylaldehyde via the Williamson ether synthesis is a straightforward and efficient method. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate for a variety of applications. The provided diagrams offer a clear visual representation of the chemical transformation and the experimental process, facilitating a deeper understanding of the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential applications of 2-Sec-butoxybenzaldehyde in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Sec-butoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile scaffold in medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural features—a reactive aldehyde group and a moderately bulky sec-butoxy substituent—offer unique opportunities for the design of novel therapeutic agents. The sec-butoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry by drawing parallels from structurally related alkoxy- and benzyloxybenzaldehyde derivatives, for which a growing body of research is available. This document provides a comprehensive overview of potential synthetic routes, biological activities, and experimental protocols to guide further research and development in this area.
Core Concepts: The this compound Scaffold
The this compound molecule serves as a foundational building block for the synthesis of a diverse range of derivatives. The aldehyde functional group is a key reactive site, enabling the formation of various chemical linkages, including Schiff bases, chalcones, and hydrazones. The position of the sec-butoxy group at the ortho position can introduce steric hindrance that may influence reaction pathways and the conformational preferences of the final products, potentially leading to enhanced selectivity for biological targets.
Potential Therapeutic Applications
Based on the biological activities reported for analogous alkoxy- and benzyloxybenzaldehyde derivatives, this compound holds promise in several therapeutic areas:
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2] It is hypothesized that derivatives of this compound could exhibit similar anticancer properties.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical mechanism of anticancer action.
Aldehyde Dehydrogenase (ALDH) Inhibition
Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[3][4] The benzaldehyde moiety is crucial for binding to the enzyme's active site.[3] Given this precedent, this compound derivatives are attractive candidates for the development of novel ALDH inhibitors.
Quantitative Data on Related ALDH1A3 Inhibitors
| Compound Class | Specific Derivative | Target | IC50 (µM) |
| Benzyloxybenzaldehyde | ABMM-15 | ALDH1A3 | 0.23[3][4] |
| Benzyloxybenzaldehyde | ABMM-16 | ALDH1A3 | 1.29[3][4] |
Antimicrobial Activity
Schiff bases derived from a variety of substituted benzaldehydes are well-documented for their antimicrobial properties.[5][6][7][8] The imine (-C=N-) linkage is critical for their biological activity. By reacting this compound with various primary amines, a library of novel Schiff bases with potential antibacterial and antifungal activities can be generated.
Experimental Protocols
General Synthesis of this compound Derivatives (Hypothetical Adaptation)
This protocol is adapted from the synthesis of benzyloxybenzaldehyde derivatives and can be optimized for this compound.[3]
Workflow for Synthesis of a Hypothetical this compound Derivative
Caption: General synthetic workflow.
Materials:
-
2-hydroxybenzaldehyde
-
2-bromobutane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add 2-bromobutane (1.1 eq.).
-
Stir the resulting solution overnight at 70°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of DMF by evaporation under vacuum.
-
Add water to the resulting solution to precipitate the product.
-
Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired this compound.
Synthesis of Schiff Bases from this compound
This is a general procedure for the synthesis of Schiff bases.[7]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crystalline product that forms is collected by filtration, washed with cold ethanol, and dried.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Workflow for MTT Assay
Caption: MTT assay experimental workflow.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for an additional 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Conclusion
While direct research on the medicinal chemistry applications of this compound is currently limited, the extensive studies on structurally similar alkoxy- and benzyloxybenzaldehydes provide a strong rationale for its investigation as a promising scaffold. The potential for developing novel anticancer agents, ALDH inhibitors, and antimicrobial compounds is significant. The synthetic routes and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. Further research is warranted to synthesize and evaluate a library of these compounds to establish their structure-activity relationships and elucidate their mechanisms of action.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ijmrsti.com [ijmrsti.com]
2-sec-Butoxybenzaldehyde: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-sec-Butoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique structural features, including the reactive aldehyde functionality and the sterically influential sec-butoxy group at the ortho position, make it a valuable precursor for the synthesis of a wide range of organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed representative protocol for its synthesis, its spectroscopic profile, and its applications as a building block in organic synthesis, particularly in the context of pharmaceutical development. The strategic placement of the sec-butoxy group can impart desirable physicochemical properties, such as enhanced solubility and modified reactivity, to the resulting molecules, making it an attractive starting material for medicinal chemistry and materials science.[1]
Chemical and Physical Properties
This compound is a liquid at room temperature with a purity of ≥ 95% as determined by NMR.[1] It is essential to store this compound at 0-8 °C to maintain its stability.[1] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 22921-59-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromobutane to yield the desired product.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on established methods for the synthesis of similar alkoxybenzaldehydes.
Materials:
-
Salicylaldehyde
-
2-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone or DMF. Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
| Reagent/Parameter | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |
| Salicylaldehyde | 122.12 | 10.0 g | 81.9 | 1.0 |
| 2-Bromobutane | 137.02 | 13.5 g (11.2 mL) | 98.5 | 1.2 |
| Potassium Carbonate | 138.21 | 16.9 g | 122.8 | 1.5 |
| Acetone | - | 200 mL | - | - |
| Expected Yield | - | - | - | 70-85% |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | * Aldehyde proton (CHO): ~10.3 ppm (singlet) * Aromatic protons: 6.9-7.8 ppm (multiplets) * CH-O of sec-butyl group: ~4.4 ppm (sextet) * CH₂ of sec-butyl group: ~1.7 ppm (multiplet) * CH₃ of ethyl part of sec-butyl group: ~0.9 ppm (triplet) * CH₃ of methyl part of sec-butyl group: ~1.3 ppm (doublet) |
| ¹³C NMR | * Aldehyde carbon (C=O): ~190 ppm * Aromatic carbons: 112-161 ppm (including the carbon attached to the oxygen at ~161 ppm) * CH-O of sec-butyl group: ~76 ppm * CH₂ of sec-butyl group: ~29 ppm * CH₃ of ethyl part of sec-butyl group: ~10 ppm * CH₃ of methyl part of sec-butyl group: ~19 ppm |
| IR Spectroscopy (cm⁻¹) | * C=O stretch (aldehyde): ~1690-1705 cm⁻¹ (strong) * C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (medium, often sharp) * C-O-C stretch (ether): ~1240 cm⁻¹ (strong) * Aromatic C-H stretch: ~3050-3100 cm⁻¹ (medium) * Aliphatic C-H stretch: ~2850-2970 cm⁻¹ (medium to strong) |
| Mass Spectrometry (m/z) | * Molecular Ion (M⁺): 178.10 * Major Fragments: Loss of the sec-butyl group, loss of CO, and fragments characteristic of the benzaldehyde moiety. |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and conversion to imines, oximes, and hydrazones. These derivatives can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Logical Workflow for the Synthesis of a Hypothetical Pharmaceutical Intermediate
The following diagram illustrates a plausible synthetic route starting from this compound to a hypothetical drug candidate precursor.
Caption: Synthetic pathway from this compound.
General Experimental Workflow
The general workflow for the synthesis and purification of a derivative from this compound is depicted below.
Caption: General experimental workflow diagram.
Role in Drug Development
Derivatives of this compound are of interest in drug discovery due to the potential for the sec-butoxy group to interact with hydrophobic pockets in biological targets. The aldehyde functionality provides a convenient handle for the introduction of various pharmacophores. For instance, Schiff base derivatives of substituted benzaldehydes are known to exhibit a wide range of biological activities.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical kinase pathway inhibition.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of diverse molecular architectures makes it a compound of significant interest to researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for the use of this compound in the design and synthesis of novel compounds.
References
The Enigmatic Reactivity of the Aldehyde Group in ortho-Alkoxy Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced reactivity of the aldehyde functional group in ortho-alkoxy benzaldehydes. The presence of an alkoxy group at the ortho position introduces a fascinating interplay of steric and electronic effects, significantly modulating the electrophilicity and accessibility of the carbonyl carbon. Understanding these interactions is paramount for professionals in drug development and organic synthesis, as ortho-alkoxy benzaldehyde moieties are prevalent in a wide array of pharmaceutical compounds and complex organic molecules. This guide provides a comprehensive analysis of the factors governing the reactivity of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this knowledge.
Core Principles: The Interplay of Steric and Electronic Effects
The reactivity of the aldehyde group in ortho-alkoxy benzaldehydes is primarily dictated by a delicate balance between two opposing factors: the electronic effect of the alkoxy group and the steric hindrance it imposes.
Electronic Effects: The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). This electron donation increases the electron density of the benzene ring, and consequently, the carbonyl carbon becomes less electrophilic. This deactivation towards nucleophilic attack is a key characteristic of ortho-alkoxy benzaldehydes. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1]
Steric Effects: The sheer physical presence of the alkoxy group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon.[1] This steric impediment can significantly slow down reaction rates, especially with bulky nucleophiles. The conformation of the alkoxy group, which can be influenced by intramolecular interactions, further contributes to the steric environment around the aldehyde.
Intramolecular Hydrogen Bonding: In the case of ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen. This interaction further withdraws electron density from the carbonyl carbon, enhancing its electrophilicity and activating it towards nucleophilic attack. While not a direct feature of ortho-alkoxy benzaldehydes, this related intramolecular interaction highlights the sensitivity of the aldehyde's reactivity to its immediate chemical environment.
Quantitative Analysis of Reactivity
The electronic effects of substituents on the reactivity of benzaldehydes can be quantified using the Hammett equation.[2][3] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. For ortho-substituted systems like ortho-alkoxy benzaldehydes, the Taft equation is often employed, as it separates polar (inductive and resonance) and steric effects.[4][5][6]
The positive ρ value in Hammett plots for reactions like the addition of cyanide ions indicates that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.[7][8] Conversely, the electron-donating nature of the alkoxy group in ortho-alkoxy benzaldehydes would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde.
| Reaction Type | Compound | Relative Rate (Benzaldehyde = 1) | Equilibrium Constant (K) | Reference |
| Cyanohydrin Formation | Benzaldehyde | 1.00 | Favors product | [9][10][11] |
| o-Methoxybenzaldehyde | Slower than benzaldehyde | - | [9] | |
| Oxidation with N-bromobenzamide | Benzaldehyde | 1.00 | - | [12] |
| o-Methoxybenzaldehyde | 0.45 | - | [12] | |
| o-Ethoxybenzaldehyde | 0.40 | - | [12] | |
| Henry Reaction | Benzaldehyde | - | High yield | [13][14] |
| o-Nitrobenzaldehyde | - | Variable yields | [15] |
Note: Quantitative data directly comparing a series of ortho-alkoxy benzaldehydes is scarce in the literature. The data presented is a compilation from various sources and may not be from directly comparable experimental conditions. The relative rates for oxidation are calculated from the provided rate constants.
Key Reactions and Experimental Protocols
The aldehyde group of ortho-alkoxy benzaldehydes participates in a wide range of chemical transformations. Below are detailed protocols for some of the most fundamental reactions.
Nucleophilic Addition: The Henry Reaction
The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[13][14]
Experimental Protocol: Henry Reaction of o-Anisaldehyde with Nitromethane
-
Materials: o-Anisaldehyde, nitromethane, triethylamine (TEA), ethanol, dichloromethane, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of o-anisaldehyde (1.0 mmol) in ethanol (5 mL), add nitromethane (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding β-nitro alcohol.
-
Alkene Synthesis: The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16][17]
Experimental Protocol: Wittig Reaction of 2-Ethoxybenzaldehyde with Benzyltriphenylphosphonium Chloride
-
Materials: Benzyltriphenylphosphonium chloride, 2-ethoxybenzaldehyde, sodium hydroxide (50% aqueous solution), dichloromethane, distilled water, anhydrous calcium chloride.
-
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 mmol) and 2-ethoxybenzaldehyde (1.0 mmol) in dichloromethane (10 mL).
-
Add 50% aqueous sodium hydroxide (5 mL) to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine all organic layers and wash with distilled water (2 x 10 mL).
-
Dry the organic layer with anhydrous calcium chloride, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure alkene.[18]
-
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate.[19]
Experimental Protocol: Permanganate Oxidation of o-Methoxybenzaldehyde
-
Materials: o-Methoxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), hydrochloric acid (concentrated), diethyl ether.
-
Procedure:
-
Dissolve o-methoxybenzaldehyde (1.0 mmol) in a minimal amount of a suitable solvent (e.g., acetone) if necessary.
-
In a separate flask, prepare a solution of potassium permanganate (approximately 1.2 mmol) in water (10 mL) containing a small amount of sodium hydroxide (e.g., 1 pellet).
-
Slowly add the permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.
-
Stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the mixture and add sodium bisulfite solution to destroy any excess permanganate and dissolve the MnO₂.
-
Acidify the clear solution with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to yield 2-methoxybenzoic acid.[20]
-
Reduction to Alcohol
The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.[21][22]
Experimental Protocol: Sodium Borohydride Reduction of 2-Propoxybenzaldehyde
-
Materials: 2-Propoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, water, diethyl ether, 1M hydrochloric acid, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-propoxybenzaldehyde (1.0 mmol) in methanol (5 mL) in a flask and cool it in an ice bath.
-
In small portions, add sodium borohydride (0.3 mmol) to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding water (5 mL).
-
Add 1M HCl to neutralize any excess borohydride and adjust the pH to ~7.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude alcohol.
-
Purify by column chromatography if necessary.
-
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these processes.
General Mechanism of Nucleophilic Addition
The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group.[23][24]
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. web.viu.ca [web.viu.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Henry Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. studylib.net [studylib.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for 2-Sec-butoxybenzaldehyde
An In-depth Technical Guide to the Stability and Storage of 2-Sec-butoxybenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This compound, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, and fragrances, requires careful handling and storage to prevent degradation that could compromise experimental outcomes.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and protocols for stability assessment.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in establishing appropriate storage and handling procedures.
| Property | Value | Reference |
| CAS Number | 22921-59-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.2 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity (Typical) | ≥ 95% (NMR) | [1] |
| Synonyms | 2-(1-methylpropoxy)benzaldehyde | N/A |
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aromatic aldehydes are susceptible to several degradation pathways, primarily oxidation and polymerization, especially when exposed to air, light, or certain impurities.[2][3]
Primary Degradation Pathways:
-
Oxidation: This is a common degradation route for aldehydes.[4][5] Exposure to atmospheric oxygen can convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 2-sec-butoxybenzoic acid. This process can be accelerated by light and the presence of transition metal catalysts.[3][5] The formation of acidic impurities can, in turn, catalyze further degradation.[6]
-
Polymerization: Under certain conditions, such as elevated temperatures or the presence of acidic or basic impurities, aldehydes can undergo polymerization to form trimers or other polymeric structures.[2][3][6] This can be observed as the formation of precipitates or an increase in the viscosity of the material.[2][6]
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for aromatic aldehydes and specific supplier information.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | 0-8 °C | Refrigeration slows down the rates of chemical degradation reactions like oxidation and polymerization. | [1][7] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation. | [3][7][8] |
| Light | Store in the dark, in amber or opaque containers. | Protects the compound from light-induced degradation (photodegradation). | [3][9][10] |
| Container | Use tightly sealed, airtight containers. | Prevents exposure to air and moisture and avoids evaporation of the volatile compound. | [3][9][11][12] |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases. | These materials can catalyze degradation reactions. | [10][11] |
Experimental Protocols for Stability Assessment
A formal stability study is essential for determining the shelf-life and re-test period of this compound under defined storage conditions. The protocol should be designed based on established guidelines, such as those from the EMA and WHO.[13][14]
Objective: To evaluate the stability of this compound over time under various environmental conditions.
Methodology:
-
Batch Selection: Use at least two or three representative batches of the material for the study.[13]
-
Container Closure System: Store samples in the intended long-term storage container.
-
Storage Conditions: Store batches under the conditions outlined in the table below. The conditions are based on ICH guidelines for stability testing.[14][15]
-
Testing Frequency: Samples should be tested at regular intervals. For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14][15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[13][14]
-
Analytical Methods: Employ validated stability-indicating analytical methods to monitor changes in the material.[14]
Table 3: Example Stability Study Protocol Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5 °C ± 3 °C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6 months |
| Stress Testing (Forced Degradation) | Elevated Temperature (e.g., 40°C), High Humidity (75% RH), Exposure to Light (ICH Q1B), Oxidative (e.g., H₂O₂), Acid/Base Hydrolysis | Test at initial and selected time points to identify potential degradation products and validate analytical methods.[16] |
Analytical Tests to be Performed:
-
Appearance: Visual inspection for changes in color or for the formation of precipitates.
-
Purity Assay: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound.
-
Related Substances: HPLC or GC-MS to identify and quantify impurities and degradation products.[3]
-
Water Content: Karl Fischer titration to assess the impact of moisture.
Handling Precautions
When working with this compound, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][11]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][11][12]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid runoff into waterways.[8][12]
-
First Aid: In case of skin or eye contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[11]
Conclusion
The chemical integrity of this compound is best maintained by strict adherence to proper storage and handling protocols. The primary risks to its stability are oxidation and polymerization, which can be effectively mitigated by storing the compound at refrigerated temperatures (0-8 °C) in a tightly sealed, opaque container under an inert atmosphere. For critical applications, conducting formal stability studies is recommended to establish a definitive shelf-life and ensure the reliability of research and development outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. wcu.edu [wcu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 10. carlroth.com [carlroth.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. japsonline.com [japsonline.com]
- 16. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Sec-butoxybenzaldehyde via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-sec-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The protocol details a robust Williamson ether synthesis approach, reacting 2-hydroxybenzaldehyde with a secondary alkyl halide. While the use of a secondary halide presents a potential for competing elimination reactions, this protocol is designed to favor the desired SN2 substitution product.[2][3] This guide includes a detailed experimental procedure, expected quantitative data based on analogous reactions, and characterization guidelines.
Introduction
This compound is an aromatic aldehyde featuring a sec-butoxy group ortho to the formyl functionality.[1] This structural motif is a key building block in the synthesis of more complex molecules. The Williamson ether synthesis is a classic and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][4][5] In this application, the sodium salt of 2-hydroxybenzaldehyde (sodium salicylaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 2-bromobutane.
Chemical Reaction and Mechanism
The overall reaction is as follows:
Step 1: Deprotonation of 2-hydroxybenzaldehyde
2-hydroxybenzaldehyde + Sodium Hydroxide → Sodium 2-formylphenoxide + Water
Step 2: Nucleophilic Substitution (SN2)
Sodium 2-formylphenoxide + 2-Bromobutane → this compound + Sodium Bromide
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Colorless to light yellow liquid | 90-02-8 |
| 2-Bromobutane | C₄H₉Br | 137.02 | Colorless liquid | 78-76-2 |
| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets/flakes) | 1310-73-2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | White powder | 584-08-7 |
| This compound | C₁₁H₁₄O₂ | 178.23 | Liquid | 22921-59-1 |
Table 2: Expected Reaction Parameters and Yield
| Parameter | Value | Notes |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Reaction Temperature | 60-80 °C | To favor SN2 over E2 elimination. |
| Expected Yield | 60-75% | Estimated based on similar Williamson ether syntheses with secondary halides. Actual yield may vary. |
| Purity (Post-purification) | ≥ 95% | As confirmed by NMR.[1] |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~10.5 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.4 (m, 1H, OCH), ~1.7 (m, 2H, CH₂), ~1.3 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~190 (CHO), ~160 (C-O), ~135, ~128, ~125, ~120, ~115 (Ar-C), ~78 (OCH), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃) |
| IR (cm⁻¹) | ~2960-2850 (C-H stretch, alkyl), ~2820, ~2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether) |
| Mass Spec (m/z) | 178 (M⁺), 149 (M⁺ - C₂H₅), 121 (M⁺ - C₄H₉O), 93 |
Note: The spectroscopic data presented are predicted values based on analogous compounds and general principles of spectroscopy. Actual experimental data may vary slightly.
Experimental Protocols
Materials and Equipment:
-
2-Hydroxybenzaldehyde
-
2-Bromobutane
-
Potassium Carbonate (anhydrous) or Sodium Hydroxide
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol 1: Using Potassium Carbonate in Acetone
This is a commonly used and milder method for Williamson ether synthesis.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the flask.
-
Add anhydrous acetone to the flask to create a stirrable suspension (approximately 10-15 mL per gram of 2-hydroxybenzaldehyde).
2. Addition of Alkyl Halide:
-
While stirring the mixture, add 2-bromobutane (1.1 - 1.2 eq.) dropwise at room temperature.
3. Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the 2-hydroxybenzaldehyde spot.
4. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether.
5. Extraction and Purification:
-
Transfer the ether solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Using Sodium Hydroxide in DMF
This method involves the pre-formation of the sodium phenoxide.
1. Formation of Sodium Phenoxide:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF.
-
Carefully add sodium hydroxide pellets (1.05 eq.) to the solution and stir until the base has completely dissolved. The reaction is exothermic.
2. Addition of Alkyl Halide:
-
Once the solution has cooled to room temperature, add 2-bromobutane (1.1 eq.) dropwise.
3. Reaction:
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Olefination of 2-Sec-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the olefination of 2-sec-butoxybenzaldehyde, a sterically hindered aromatic aldehyde. Due to the steric hindrance imposed by the ortho sec-butoxy group, standard Wittig reaction conditions may result in low yields. Therefore, this document outlines both a classic Wittig reaction protocol using a non-stabilized ylide and a more robust Horner-Wadsworth-Emmons (HWE) protocol, which is often the preferred method for such challenging substrates.
Introduction and Substrate Considerations
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][2] However, steric hindrance around the carbonyl group, as is the case with this compound, can significantly impede the reaction, leading to diminished yields.[3] The bulky sec-butoxy group in the ortho position sterically hinders the approach of the phosphorus ylide to the carbonyl carbon.
For sterically hindered aldehydes, non-stabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are generally more reactive than their stabilized counterparts and are therefore more likely to succeed.[3] These reactions are typically carried out under inert, anhydrous conditions using strong bases such as n-butyllithium (n-BuLi) to generate the reactive ylide in situ.[1][4]
An excellent alternative for olefination of sterically hindered aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig reagent, often leading to higher yields with challenging substrates.[7] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[7] The HWE reaction typically shows a high selectivity for the formation of (E)-alkenes.[6]
Reaction Mechanisms and Workflow
The general workflow for both the Wittig and Horner-Wadsworth-Emmons reactions involves the generation of a phosphorus-stabilized carbanion, followed by its reaction with the aldehyde, and subsequent elimination to form the alkene.
Data Presentation: Comparison of Wittig and HWE Reactions
The following tables summarize typical reaction conditions for the Wittig and HWE reactions with sterically hindered aromatic aldehydes, providing a basis for selecting the appropriate method for this compound.
Table 1: Typical Wittig Reaction Conditions for Hindered Aromatic Aldehydes
| Ylide Type | Phosphonium Salt | Base | Solvent | Temperature (°C) | Typical Yields | Ref. |
| Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi | THF, Diethyl ether | -78 to rt | Moderate to Good | [1][8] |
| Non-stabilized | Ethyltriphenylphosphonium bromide | NaHMDS | THF | -78 to rt | Moderate | [9] |
| Non-stabilized | Benzyltriphenylphosphonium chloride | 50% NaOH (aq) | Dichloromethane | rt | Good | [10][11] |
Table 2: Typical Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Aromatic Aldehydes
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Typical Yields | E/Z Ratio | Ref. |
| Triethyl phosphonoacetate | NaH | THF, DME | 0 to rt | High | >95:5 | [5][7] |
| Trimethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt | High | >95:5 | [12] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | High | Z-selective | [5] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required, especially when using strong bases like n-BuLi and NaH. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Wittig Reaction of this compound with Methylenetriphenylphosphorane
This protocol is adapted from standard procedures for the Wittig reaction with non-stabilized ylides.[1][8]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen or argon source
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound
This protocol is based on standard HWE conditions known to be effective for aromatic aldehydes.[5][7] This reaction is expected to favor the (E)-alkene.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen or argon source
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DME via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).
-
-
Reaction with Aldehyde:
-
Cool the phosphonate anion solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF or DME dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product should be relatively clean due to the water-soluble phosphate byproduct. If necessary, purify by flash column chromatography on silica gel.
-
Conclusion
For the olefination of the sterically hindered this compound, both the Wittig reaction with a non-stabilized ylide and the Horner-Wadsworth-Emmons reaction are viable options. The HWE reaction is generally recommended as it often provides higher yields and easier purification for such substrates. The choice of protocol will depend on the desired stereochemistry, the availability of reagents, and the scale of the reaction. The provided protocols offer detailed starting points for researchers to optimize conditions for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Reductive Amination of 2-sec-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of a secondary amine via reductive amination of 2-sec-butoxybenzaldehyde. The protocol is based on established methods for the reductive amination of aromatic aldehydes utilizing sodium borohydride as the reducing agent.[1][2] This one-pot synthesis is an efficient method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.[3][4]
Experimental Protocol: One-Pot Reductive Amination
This procedure outlines the reaction of this compound with a primary amine (exemplified by benzylamine) and subsequent reduction with sodium borohydride to yield the corresponding N-substituted secondary amine.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add the primary amine (e.g., benzylamine, 1.0 eq).
-
Stir the resulting mixture at room temperature. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).[1] Typically, this step takes 1-2 hours.[1]
-
After imine formation is deemed complete, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[1] CAUTION: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the stoichiometry for the reductive amination of this compound with benzylamine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) | Notes |
| This compound | 1.0 | 178.23 | 1.78 g | Limiting Reagent |
| Benzylamine | 1.0 | 107.15 | 1.07 g (1.1 mL) | |
| Sodium Borohydride | 1.5 | 37.83 | 0.57 g | Added portion-wise at 0 °C[1] |
| Methanol | - | 32.04 | 50 mL | Anhydrous |
Note: Yields for this specific reaction are not reported in the literature. However, similar reductive aminations of aromatic aldehydes typically proceed in high yield.
Experimental Workflow
Caption: Experimental workflow for the one-pot reductive amination.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Sec-butoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-sec-butoxybenzaldehyde and its derivatives. Given the presence of a chiral center in the sec-butoxy group, this guide addresses both achiral (reverse-phase) and chiral separation strategies. The protocols provided are designed to serve as a comprehensive starting point for method development and optimization, ensuring high purity and recovery of target compounds essential for research and drug development activities.
Introduction
This compound is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its derivatives often possess complex structures and require efficient purification to isolate the desired products from reaction mixtures containing starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar compounds.[2]
This document provides a detailed methodology for the purification of this compound derivatives using reverse-phase HPLC for general purification and chiral HPLC for the separation of enantiomers.
Experimental Protocols
General Achiral Purification: Reverse-Phase HPLC
Reverse-phase HPLC is the recommended method for the routine purity assessment and purification of this compound and its non-chiral derivatives.[2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reverse-phase column (e.g., Waters μ-Bondapak C18, 300 mm x 3.9 mm, 10 μm)[3]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Acetic acid (AA)
-
Sample dissolved in a suitable solvent (e.g., acetonitrile or methanol)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Preparation: Dissolve the crude sample of the this compound derivative in acetonitrile or methanol to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-100 µL (analytical scale), scalable for preparative runs
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the desired peak based on the chromatogram.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the same or an analytical-scale HPLC method. Combine pure fractions and remove the solvent under reduced pressure.
Chiral Separation of Enantiomers
The sec-butoxy group contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. Separation of these enantiomers is crucial for pharmacological studies. Chiral stationary phases (CSPs), particularly those based on cyclodextrins, are effective for resolving such isomers.
Materials and Equipment:
-
HPLC system with a gradient or isocratic pump, autosampler, and UV/diode array detector
-
Chiral column (e.g., β-cyclodextrin-based column like Astec CYCLOBOND I 2000)
-
HPLC-grade hexane or heptane
-
HPLC-grade ethanol or isopropanol (IPA)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and a polar organic modifier like ethanol or isopropanol. A typical starting composition is 90:10 (v/v) Hexane:Ethanol.
-
Column Equilibration: Equilibrate the chiral column with the prepared mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 254 nm
-
Mode: Isocratic elution
-
-
Method Optimization: If separation is not achieved, adjust the ratio of hexane to the polar modifier. Increasing the percentage of the polar modifier generally decreases retention time. The type of alcohol (ethanol vs. isopropanol) can also significantly affect selectivity.
-
Fraction Collection and Analysis: Collect the separated enantiomer peaks in separate fractions. Analyze the purity and enantiomeric excess (e.e.) of each fraction.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purification of a this compound derivative.
Table 1: Reverse-Phase HPLC Purification Data
| Compound | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| 2-sec-butoxy-5-nitrobenzaldehyde | 18.5 | 85 | >99 | 92 |
| 4-chloro-2-sec-butoxybenzaldehyde | 20.2 | 90 | >99 | 95 |
Table 2: Chiral Separation Data
| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) (%) |
| (R)-2-sec-butoxybenzaldehyde | 12.3 | 1.8 | >99 |
| (S)-2-sec-butoxybenzaldehyde | 14.1 | 1.8 | >99 |
Visualization of Workflows
General HPLC Purification Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
Logical Flow for HPLC Method Development
This diagram outlines the logical steps involved in developing a suitable HPLC purification method.
References
Application Note: Analysis of 2-Sec-butoxybenzaldehyde Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Sec-butoxybenzaldehyde is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing yield, minimizing by-products, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound reaction mixtures, enabling researchers, scientists, and drug development professionals to accurately monitor reaction progress and quantify components.
Due to its volatility, this compound and related compounds are well-suited for GC-MS analysis.[1] The method described herein allows for the separation and quantification of the starting material, intermediates, by-products, and the final product in a typical reaction mixture.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the complexity of the reaction matrix. For many organic solvent-based reactions, a simple dilution is adequate.
-
Materials:
-
Reaction mixture containing this compound.
-
High-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
Volumetric flasks.
-
Micropipettes.
-
GC vials with caps and septa.
-
Syringe filters (0.45 µm).[1]
-
-
Procedure: Simple Dilution
-
At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dissolve the aliquot in a suitable volatile organic solvent (e.g., dichloromethane) in a volumetric flask to a known volume (e.g., 10 mL).
-
Further dilute the sample as needed to bring the concentration of the main components within the instrument's linear calibration range (typically 1-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.[1]
-
-
Procedure: Liquid-Liquid Extraction (for aqueous or complex matrices)
-
To the reaction aliquot, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to extract the analytes into the organic phase.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract and dilute as described in the simple dilution procedure.
-
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization for specific instruments and reaction components.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| GC Column | Non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1] |
| Injector | Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. |
| Injector Temperature | 250 °C[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[1] |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Final hold: 5 minutes at 280 °C.[1] |
| MS Transfer Line Temp. | 280 °C[1] |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Data Presentation
Quantitative analysis of the reaction mixture involves creating a calibration curve for each compound of interest. The concentration of each component in the reaction mixture can then be determined.
Table 1: Retention Times and Characteristic Ions of Potential Reaction Components
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | To be determined experimentally | e.g., 178 (M+) | e.g., 121, 93 |
| Starting Material (if different) | To be determined experimentally | Specific to compound | Specific to compound |
| By-product 1 | To be determined experimentally | Specific to compound | Specific to compound |
| Final Product | To be determined experimentally | Specific to compound | Specific to compound |
Table 2: Example of Quantitative Reaction Monitoring Data
| Reaction Time (hours) | This compound (%) | Starting Material (%) | By-product 1 (%) | Final Product (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 65.2 | 25.1 | 2.5 | 7.2 |
| 2 | 35.8 | 10.5 | 4.8 | 48.9 |
| 4 | 5.1 | 1.2 | 5.3 | 88.4 |
| 8 | < 1.0 | < 0.5 | 5.1 | 93.5 |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound reaction mixtures.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound reaction mixtures. The described sample preparation, instrumentation parameters, and data analysis workflow will enable researchers to effectively monitor reaction kinetics, identify intermediates and by-products, and quantify the final product. The method is robust and can be adapted to various specific reaction conditions and analytical instrumentation.
References
Application Note: 1H and 13C NMR Assignment of 2-sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-sec-butoxybenzaldehyde. The predicted chemical shifts and coupling constants are presented in a clear, tabular format to facilitate structural confirmation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require accurate structural elucidation of substituted benzaldehyde derivatives.
Introduction
This compound is an aromatic aldehyde with a sec-butoxy substituent at the ortho position. This substitution pattern influences the electronic environment of the aromatic ring and the aldehyde proton, leading to a characteristic NMR spectrum. Accurate assignment of the ¹H and ¹³C NMR signals is crucial for confirming the identity and purity of the compound, which is often a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] This application note outlines the experimental procedure for obtaining high-quality NMR spectra and provides a theoretical assignment of the proton and carbon signals based on established chemical shift principles.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds and general principles of NMR spectroscopy.[2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CHO) | 10.3 - 10.5 | s | 1H | - |
| H-6 | 7.8 - 7.9 | dd | 1H | ~7.7, 1.8 |
| H-4 | 7.5 - 7.6 | ddd | 1H | ~8.4, 7.3, 1.8 |
| H-3 | 7.1 - 7.2 | d | 1H | ~8.4 |
| H-5 | 7.0 - 7.1 | t | 1H | ~7.5 |
| H-1' (CH) | 4.5 - 4.7 | sextet | 1H | ~6.2 |
| H-2' (CH₂) | 1.7 - 1.9 | m | 2H | - |
| H-4' (CH₃) | 1.3 - 1.4 | d | 3H | ~6.2 |
| H-3' (CH₃) | 0.9 - 1.0 | t | 3H | ~7.4 |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, sextet = sextet
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C=O | 191 - 193 |
| C-2 | 160 - 162 |
| C-6 | 135 - 137 |
| C-4 | 133 - 135 |
| C-1 | 128 - 130 |
| C-5 | 121 - 123 |
| C-3 | 113 - 115 |
| C-1' (CH) | 77 - 79 |
| C-2' (CH₂) | 28 - 30 |
| C-4' (CH₃) | 19 - 21 |
| C-3' (CH₃) | 9 - 11 |
Experimental Protocol
This section details the methodology for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Materials:
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.[6][7]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[10]
-
Carefully transfer the solution into the NMR tube, ensuring a minimum solvent height of 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H NMR is at 7.26 ppm, and the solvent peak for ¹³C NMR is at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocol, will aid researchers in the unambiguous structural confirmation of this compound. The provided workflows and diagrams serve as a quick reference for the experimental and analytical procedures involved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for Knoevenagel Condensation of 2-Sec-butoxybenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction, with a specific focus on the application of 2-sec-butoxybenzaldehyde with various active methylene compounds. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of α,β-unsaturated compounds which are pivotal intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1] this compound, in particular, serves as a versatile intermediate in the development of new medicinal compounds.[2]
The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst.[1][3] Common active methylene compounds include malononitrile, ethyl cyanoacetate, diethyl malonate, and Meldrum's acid.[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Catalysts can range from weak bases like amines (e.g., piperidine, pyridine) to Lewis acids and heterogeneous catalysts.[3][4] Modern protocols often focus on greener methodologies, employing water as a solvent or solvent-free conditions to minimize environmental impact.[1]
General Reaction Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[3] When primary or secondary amines are used as catalysts, an alternative pathway involving the formation of a more electrophilic iminium ion can occur.[1]
Experimental Protocols
The following protocols are representative examples of Knoevenagel condensation reactions that can be adapted for this compound and various active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol describes a classic approach using a weak organic base as a catalyst in an organic solvent.
Materials:
-
This compound (1.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask containing 10 mL of ethanol, add the active methylene compound (1.0 mmol).
-
Add this compound (1.0 mmol) to the solution.
-
Introduce a catalytic amount of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterize the final product using appropriate analytical techniques (NMR, IR, MS, M.P.).
Protocol 2: Catalyst-Free Condensation in Water
This protocol offers a greener alternative by using water as the solvent and avoiding a catalyst.
Materials:
-
This compound (1.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.[1]
-
Seal the vial and stir the mixture vigorously at a desired temperature (e.g., room temperature or 50 °C).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Wash the product with cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Characterize the purified product.
Protocol 3: Solvent-Free Knoevenagel Condensation
This protocol is another environmentally friendly option that eliminates the need for a solvent.
Materials:
-
This compound (5.0 mmol)
-
Active Methylene Compound (e.g., Malonic Acid, 10.0 mmol)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine this compound (5.0 mmol) and the active methylene compound (10.0 mmol) in a reaction vessel.[1]
-
Add a catalytic amount of ammonium bicarbonate.[1]
-
Heat the mixture with stirring to the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by recrystallization from an appropriate solvent.[1]
-
Characterize the final product.
Data Presentation
The following table template is provided for researchers to systematically record and compare their experimental results for the Knoevenagel condensation of this compound with various active methylene compounds.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product M.P. (°C) | Notes |
| 1 | Malononitrile | |||||||
| 2 | Ethyl Cyanoacetate | |||||||
| 3 | Diethyl Malonate | |||||||
| 4 | Meldrum's Acid | |||||||
| 5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
Signaling Pathway: Catalytic Cycle
This diagram illustrates a simplified catalytic cycle for the Knoevenagel condensation using a basic catalyst.
Caption: Simplified catalytic cycle of the Knoevenagel condensation.
References
Application Notes and Protocols: 2-Sec-butoxybenzaldehyde in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Sec-butoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key ingredient in the formulation of fine fragrances and scented consumer products.[1] Its molecular structure, featuring a benzaldehyde core with a secondary butoxy group at the ortho position, contributes to a unique and desirable aromatic profile.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance creation, including its olfactory characteristics, performance data, and evaluation methodologies.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Organoleptic Properties
A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective incorporation into fragrance formulations.
Table 1: Physicochemical and Olfactory Profile of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 22921-59-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Type | Aromatic, Aldehydic | General knowledge |
| Odor Description | Sweet, floral, slightly fruity with a nutty, almond-like undertone, and a hint of a green, watery character. | Inferred from related alkoxy benzaldehydes |
| Volatility | Top to Middle Note | General knowledge |
| Purity | ≥ 95% (as per typical commercial grade) | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents. | General chemical safety guidelines |
Application in Fragrance Formulations
This compound is a valuable modifier in a variety of fragrance types, where it can be used to impart brightness, lift, and a unique floral-gourmand character. Due to their potency, aromatic aldehydes are typically used in small quantities to achieve the desired effect without overpowering the composition.
Recommended Use Levels
The optimal concentration of this compound will vary depending on the desired outcome and the other components of the fragrance. Table 2 provides general guidelines for its use in different fragrance applications.
Table 2: Recommended Use Levels of this compound in Fragrance Concentrates
| Fragrance Type | Recommended Concentration (% w/w) | Olfactory Contribution |
| Floral (e.g., White Floral, Rose) | 0.1 - 1.5 | Enhances naturalness, adds a watery, dewy freshness, and a subtle fruity nuance. |
| Fruity (e.g., Cherry, Almond) | 0.2 - 2.0 | Boosts sweetness and provides a realistic, juicy fruit character with a marzipan-like depth. |
| Gourmand (e.g., Vanilla, Nutty) | 0.5 - 3.0 | Lends a creamy, nutty complexity and a sophisticated sweetness. |
| Oriental / Spicy | 0.1 - 1.0 | Adds a bright, aldehydic lift to the top notes and complements spicy accords. |
| Fine Fragrance (Eau de Parfum/Toilette) | 0.05 - 2.5 | Acts as a modifier to create unique signature accords and enhance the overall radiance. |
| Functional Products (e.g., Soaps, Lotions) | 0.01 - 0.5 | Provides a pleasant aroma that is stable in various product bases. |
Note: These are starting recommendations. The final concentration should be determined through iterative formulation and sensory evaluation.
Blending Synergies
This compound demonstrates excellent synergy with a range of other fragrance materials:
-
Floral Notes: Ionones (violet), Linalool (fresh floral), Hedione® (jasmine), Rose Oxides.
-
Fruity Notes: Benzaldehyde (bitter almond, cherry), Aldehyde C-16 (strawberry), Raspberry Ketone.
-
Gourmand Notes: Vanillin, Ethyl Maltol, Coumarin, Heliotropine.
-
Woody & Musky Notes: Iso E Super®, Sandalwood derivatives, Galaxolide®.
Experimental Protocols
The following protocols outline standard methodologies for the evaluation of this compound in fragrance formulations.
Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a fragrance blend.
Materials:
-
Fragrance base (control).
-
Fragrance base with a specified concentration of this compound (test sample).
-
Smelling strips.
-
Glass vials for sample presentation.
-
Panel of at least 15 trained sensory assessors.
-
Well-ventilated, odor-free evaluation booths.
Procedure:
-
Prepare three coded samples for each panelist: two will be the control and one will be the test sample, or two will be the test sample and one will be the control. The order of presentation should be randomized for each panelist.
-
Dip smelling strips into each coded sample to a depth of 1 cm.
-
Present the three smelling strips to each panelist.
-
Instruct panelists to sniff each strip from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Record the responses.
-
Analyze the results statistically using a binomial test to determine if the number of correct identifications is significantly greater than what would be expected by chance.
Caption: Workflow for the Triangle Test sensory evaluation.
Protocol for Stability Testing: Accelerated Aging
This protocol simulates the long-term stability of a fragrance containing this compound in a consumer product base.
Objective: To assess the impact of elevated temperature on the color, clarity, and odor profile of a fragrance formulation over time.
Materials:
-
Finished product base (e.g., lotion, shower gel).
-
Fragrance containing this compound.
-
Control sample (product base without fragrance).
-
Test sample (product base with fragrance).
-
Glass jars with airtight lids.
-
Temperature-controlled oven (e.g., set to 40°C).
-
Refrigerator (e.g., set to 4°C).
-
Spectrophotometer or colorimeter (optional).
Procedure:
-
Prepare the test sample by incorporating the fragrance into the product base at the desired concentration.
-
Divide the control and test samples into three sets.
-
Store one set at room temperature (ambient control).
-
Store the second set in the oven at 40°C (accelerated aging).
-
Store the third set in the refrigerator at 4°C (cold stability).
-
Evaluate all samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
At each interval, assess the following parameters:
-
Color: Visually compare against the control or measure using a spectrophotometer.
-
Clarity: Visually inspect for any precipitation or cloudiness.
-
Odor: Evaluate the odor profile on a smelling strip and compare it to the ambient control. Note any changes in character, intensity, or the appearance of off-notes.
-
-
Compile the results in a table for easy comparison.
Table 3: Example Data Table for Accelerated Stability Testing
| Time (weeks) | Storage Condition | Color Change | Clarity | Odor Profile |
| 0 | All | None | Clear | As expected |
| 4 | 40°C | Slight yellowing | Clear | Slightly weaker top notes |
| 4 | 4°C | None | Clear | No change |
| 8 | 40°C | Moderate yellowing | Clear | Top notes diminished, slight off-note |
| 8 | 4°C | None | Clear | No change |
| 12 | 40°C | Significant yellowing | Hazy | Aldehydic character faded, prominent off-note |
| 12 | 4°C | None | Clear | No change |
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a technique that combines gas chromatography with human olfaction to identify odor-active compounds in a mixture.
Objective: To characterize the specific odor contribution of this compound as it elutes from the GC column.
Materials:
-
Gas chromatograph with a sniffing port.
-
Mass spectrometer (for compound identification).
-
Appropriate GC column (e.g., non-polar or mid-polar).
-
Sample of fragrance containing this compound.
-
Trained sensory assessors.
Procedure:
-
Inject the fragrance sample into the GC.
-
The effluent from the GC column is split between the mass spectrometer and the sniffing port.
-
A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor perceived.
-
Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.
-
Correlate the retention time of the perceived odors with the retention time of the compounds identified by the mass spectrometer.
-
This allows for the positive identification of the odor character of this compound in the context of the fragrance mixture.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Safety and Regulatory Information
As with all fragrance materials, it is essential to handle this compound in accordance with good laboratory practices and to adhere to regulatory guidelines.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
-
IFRA Standards: While there is no specific IFRA standard for this compound at the time of this writing, it is important to adhere to the standards for other aromatic aldehydes and to conduct a thorough safety assessment for any new formulation. The IFRA standards provide guidelines on the maximum concentration of certain fragrance ingredients in different consumer product categories.[2]
-
Safety Assessment: A comprehensive safety assessment should be conducted for any fragrance formulation containing this compound. This includes evaluating the potential for skin sensitization, phototoxicity, and other adverse effects. The Research Institute for Fragrance Materials (RIFM) provides a framework for such assessments.[3]
Conclusion
This compound is a valuable aromatic aldehyde for the modern perfumer. Its unique olfactory profile allows for the creation of innovative and appealing fragrances across a wide range of applications. By understanding its properties and utilizing the experimental protocols outlined in this document, researchers and formulators can effectively incorporate this ingredient to enhance the sensory experience of their products. Further research to establish a more detailed toxicological profile and to quantify its performance in various applications will continue to support its safe and effective use in the fragrance industry.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Sec-butoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-sec-butoxybenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic sec-butyl halide, such as 2-bromobutane or 2-iodobutane, via an S(_N)2 reaction.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The major side reaction is the E2 (elimination) reaction between the salicylaldehyde phenoxide and the secondary alkyl halide (2-bromobutane).[1] Since the phenoxide is a strong base and a secondary alkyl halide is used, it can abstract a proton from the sec-butyl group, leading to the formation of butene and regenerating salicylaldehyde. Another potential, though generally less significant, side reaction is the C-alkylation of the phenoxide, where the sec-butyl group attaches to the benzene ring instead of the oxygen atom.
Q3: How can I minimize the E2 elimination side reaction?
A3: Minimizing the E2 reaction is crucial for achieving a good yield of the desired product. Key strategies include:
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base: Using a milder base can sometimes reduce the extent of elimination. While a strong base is needed to deprotonate the phenol, very strong and sterically hindered bases might favor elimination.
-
Solvent Selection: Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[2]
Q4: What is the expected yield for the synthesis of this compound?
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no product yield | 1. Incomplete deprotonation of salicylaldehyde.2. Reaction temperature is too low.3. Inactive alkylating agent.4. Competing E2 elimination is the major pathway. | 1. Ensure the base is fresh and of good quality. Allow sufficient time for the deprotonation to occur before adding the 2-bromobutane.2. While lower temperatures are generally favored, if the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to track product formation and the appearance of side products.3. Verify the purity and integrity of the 2-bromobutane.4. Refer to the strategies in FAQ 3 to minimize elimination. Consider using a more reactive sec-butyl halide, such as 2-iodobutane, which may allow for a lower reaction temperature. |
| Presence of a significant amount of a major byproduct | 1. E2 elimination is occurring at a high rate.2. C-alkylation of the salicylaldehyde. | 1. The primary byproduct is likely butene, which will evaporate, and unreacted salicylaldehyde. To improve the yield of the desired ether, optimize the reaction conditions to favor S(_N)2 over E2 (lower temperature, appropriate solvent and base).2. C-alkylation products can be difficult to separate from the desired O-alkylated product. Purification by column chromatography may be necessary. Using less polar solvents can sometimes reduce C-alkylation. |
| Difficulties in product purification | 1. Presence of unreacted salicylaldehyde.2. Formation of multiple side products. | 1. Unreacted salicylaldehyde can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during workup. The salicylaldehyde will be deprotonated and extracted into the aqueous layer.2. If multiple byproducts are present, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the O-alkylation of salicylaldehyde.[3]
Materials:
-
Salicylaldehyde
-
2-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or DMF.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-bromobutane (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (for acetonitrile, approx. 82°C) or at a controlled lower temperature (e.g., 50-60°C in DMF) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 5% aqueous NaOH solution (to remove unreacted salicylaldehyde), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Key reaction pathways in the synthesis of this compound.
References
How to remove unreacted starting material from 2-Sec-butoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-sec-butoxybenzaldehyde, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found in a crude this compound reaction mixture?
A1: Based on the typical Williamson ether synthesis used to prepare this compound, the most common unreacted starting materials are 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane).
Q2: What are other potential impurities in my crude product?
A2: Besides unreacted starting materials, other impurities can include byproducts from side reactions, the corresponding carboxylic acid (2-sec-butoxybenzoic acid) from oxidation of the aldehyde, and residual base (e.g., potassium carbonate) or solvent from the reaction.
Q3: What is the most effective method to remove unreacted 2-hydroxybenzaldehyde?
A3: Unreacted 2-hydroxybenzaldehyde can be effectively removed by extraction with an aqueous base, such as 5% sodium hydroxide solution. The phenolic proton of 2-hydroxybenzaldehyde is acidic and will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.
Q4: How can I remove unreacted sec-butyl halide?
A4: Unreacted sec-butyl halide is typically a volatile and non-polar compound. It can be removed during the solvent evaporation step (e.g., using a rotary evaporator) or by column chromatography.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a common purification technique for liquids, its suitability for this compound depends on the boiling points of the impurities. If the boiling points of the impurities are significantly different from that of the product, distillation under reduced pressure can be an effective method. However, care must be taken to avoid thermal decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with 2-hydroxybenzaldehyde after basic wash. | Insufficient amount of base used. | Increase the volume or concentration of the aqueous NaOH solution. |
| Inefficient mixing during extraction. | Ensure vigorous shaking of the separatory funnel for adequate phase mixing. | |
| Emulsion formation. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product still contains a significant amount of non-polar impurities after extraction. | Impurities are not acidic or basic. | Employ column chromatography for further purification. |
| Low recovery of this compound after purification. | Product loss during extractions. | Perform multiple extractions with smaller volumes of solvent. |
| Product decomposition on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Product is water-soluble. | This is unlikely for this compound, but if suspected, back-extract the aqueous layers with a fresh portion of organic solvent. |
Experimental Protocol: Purification of this compound
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture resulting from a Williamson ether synthesis.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for column chromatography)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.
-
Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous NaOH solution to remove unreacted 2-hydroxybenzaldehyde. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove any residual NaOH and to help break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Column Chromatography (if necessary): If the product is still impure, perform column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Purity Analysis: Analyze the purity of the final product using techniques such as NMR, GC-MS, or TLC.
Quantitative Data Summary
| Purification Method | Purity of this compound (%) | Recovery Yield (%) | Key Impurities Removed |
| Liquid-Liquid Extraction (Basic Wash) | 90-95 | 85-95 | 2-hydroxybenzaldehyde, 2-sec-butoxybenzoic acid |
| Column Chromatography | >98 | 70-85 | Unreacted sec-butyl halide, non-polar byproducts |
| Vacuum Distillation | >97 | 80-90 | Volatile impurities, high-boiling point residues |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Optimizing reaction yield for the synthesis of 2-Sec-butoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Sec-butoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct synthetic route is the Williamson ether synthesis, starting from salicylaldehyde and a sec-butyl halide (e.g., 2-bromobutane). This method involves the O-alkylation of the hydroxyl group of salicylaldehyde.[1][2][3][4][5][6] Alternative, though less direct, multi-step approaches could involve the formylation of sec-butoxybenzene using methods like the Duff reaction or Rieche formylation.[7][8][9][10][11]
Q2: What is the primary competing side reaction in the Williamson ether synthesis of this compound?
A2: The primary competing side reaction is E2 elimination of the sec-butyl halide to form butene, especially given that a secondary alkyl halide is used.[3][4] The alkoxide of salicylaldehyde is a strong base and can abstract a proton from the sec-butyl halide.
Q3: How can I minimize the E2 elimination side reaction?
A3: To minimize the E2 reaction, it is crucial to use a primary alkyl halide if possible; however, for the synthesis of a sec-butoxy group, a secondary halide is necessary. Therefore, controlling the reaction temperature is key; lower temperatures generally favor the SN2 reaction over E2.[3] Using a polar aprotic solvent such as DMF or DMSO can also favor the SN2 pathway.[3]
Q4: What are the recommended purification methods for this compound?
A4: The recommended purification method is column chromatography on silica gel.[12][13][14][15][16] A suitable eluent system would be a gradient of ethyl acetate in hexanes.[12] Due to the potential for oxidation of the aldehyde to the corresponding carboxylic acid, it is advisable to use the purified product promptly or store it under an inert atmosphere.[16]
Q5: What are some key analytical techniques to confirm the successful synthesis of this compound?
A5: The successful synthesis can be confirmed using spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy will show the characteristic peaks for the sec-butoxy group and the benzaldehyde moiety.[17][18] FT-IR spectroscopy should reveal the presence of the aldehyde C=O stretch and the ether C-O stretch. Mass spectrometry can be used to confirm the molecular weight of the product.[19][20][21]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of Salicylaldehyde | Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH, K₂CO₃). Use a slight excess of the base. | The phenoxide is the active nucleophile. Incomplete deprotonation will result in unreacted starting material.[3][4] |
| E2 Elimination Dominates | Lower the reaction temperature. Consider using a milder base if compatible with deprotonation. | Lower temperatures favor the SN2 pathway over the competing E2 elimination, especially with a secondary alkyl halide.[3] |
| Poor Quality Reagents | Use freshly distilled or high-purity salicylaldehyde and 2-bromobutane. Ensure the solvent is anhydrous. | Impurities or water can interfere with the reaction, leading to side products or preventing the reaction from proceeding. |
| Reaction Time is Insufficient | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | The reaction may be slower than anticipated, requiring longer heating to go to completion. |
Problem: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Rationale |
| Unreacted Salicylaldehyde | During workup, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted salicylaldehyde as its salt. | This will separate the acidic starting material from the neutral ether product.[1] |
| Alkene from E2 Elimination | Optimize reaction conditions to minimize elimination (see above). The alkene byproduct is volatile and may be partially removed during solvent evaporation. Further purification can be achieved by column chromatography. | Minimizing the formation of side products is the most effective strategy. |
| Oxidation of Aldehyde | Minimize exposure of the product to air, especially during purification and storage. Consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon). | Aldehydes are susceptible to oxidation to carboxylic acids, which can be a significant impurity.[16] |
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures for similar compounds.[1][2][22]
Materials:
-
Salicylaldehyde
-
2-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add salicylaldehyde (1.0 eq) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-bromobutane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data for Williamson Ether Synthesis (Estimated)
| Parameter | Value |
| Reactant Ratio (Salicylaldehyde:2-Bromobutane:K₂CO₃) | 1 : 1.2 : 1.5 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% (This is an estimate based on similar reactions and may vary) |
Visualizations
Caption: Workflow for the Williamson ether synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. francis-press.com [francis-press.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. magritek.com [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 19. 2-Butoxybenzaldehyde | C11H14O2 | CID 250088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. PubChemLite - 2-butoxybenzaldehyde (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 22. ochemonline.pbworks.com [ochemonline.pbworks.com]
Preventing oxidation of 2-Sec-butoxybenzaldehyde to carboxylic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-sec-butoxybenzaldehyde to its corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound has a white precipitate and a sharp odor. What is happening?
A1: The presence of a white precipitate and a more acrid odor than the typical almond-like scent of the aldehyde suggests oxidation to 2-sec-butoxybenzoic acid. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[1][2] The solid is likely the carboxylic acid, which has a higher melting point and is less soluble in the aldehyde.
Q2: What are the optimal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored at 0-8 °C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is also advisable to protect the compound from light, as photo-oxidation can occur.
Q3: Can I still use my this compound if it has partially oxidized?
A3: Yes, it is often possible to use the material after purification to remove the 2-sec-butoxybenzoic acid impurity. A common method is to wash the aldehyde with a mild basic solution, such as sodium bicarbonate or sodium carbonate, which will convert the acidic impurity into a water-soluble salt.[4]
Q4: What are the common impurities I should be aware of in this compound besides the carboxylic acid?
A4: Besides the over-oxidation product, 2-sec-butoxybenzoic acid, other potential impurities can arise from the synthesis process.[1] Depending on the synthetic route, these may include unreacted starting materials or by-products from side reactions. It is good practice to verify the purity of your material by analytical methods like GC-MS or NMR before use.
Q5: Are there any recommended antioxidants to add to this compound for long-term storage?
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction using this compound.
-
Symptom: The reaction yield is significantly lower than expected, and analysis of the crude product shows unreacted starting materials or unexpected by-products.
-
Possible Cause: The presence of 2-sec-butoxybenzoic acid in the starting material can interfere with many reactions. For example, in base-catalyzed reactions, the acidic impurity can neutralize the catalyst. In reactions involving nucleophiles, the acid can compete for the reagent.
-
Troubleshooting Steps:
-
Verify Aldehyde Purity: Before starting the reaction, check the purity of the this compound using TLC, GC-MS, or ¹H NMR.
-
Purify the Aldehyde: If significant carboxylic acid impurity is detected, purify the aldehyde using the alkaline wash protocol provided below.
-
Use Freshly Purified Aldehyde: For sensitive reactions, it is best to use freshly purified or freshly opened this compound.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation of the aldehyde.[1]
-
Issue 2: Inconsistent results between batches of this compound.
-
Symptom: Repeating a previously successful experiment with a new bottle or batch of this compound gives different results.
-
Possible Cause: The level of oxidation can vary significantly between batches, depending on their age and storage history.
-
Troubleshooting Steps:
-
Standardize Purity Check: Implement a standard quality control check for every new batch of the aldehyde to quantify the amount of carboxylic acid present.
-
Document Storage Conditions: Keep a log of when the bottle was opened and how it has been stored.
-
Purify Before Use: As a standard practice, consider purifying the required amount of aldehyde for your reaction, regardless of the batch, to ensure consistency.
-
Data Presentation
Table 1: Common Antioxidants for Aldehyde Stabilization
| Antioxidant | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Radical scavenger; donates a hydrogen atom to terminate peroxidation chain reactions.[5] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Radical scavenger; often used in combination with BHT for synergistic effects.[5] |
| Hydroquinone | 0.01 - 0.1% | Effective radical scavenger for aromatic aldehydes. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% | Natural antioxidant that acts as a radical scavenger.[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Alkaline Wash
Objective: To remove the 2-sec-butoxybenzoic acid impurity from this compound.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in 3-4 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with two portions of saturated sodium bicarbonate solution. During the wash, gently swirl and vent the funnel frequently to release any CO₂ gas that may form.
-
Wash the organic layer with one portion of deionized water.
-
Wash the organic layer with one portion of brine to aid in the removal of residual water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the product using an appropriate analytical method (e.g., GC-MS or NMR).
Protocol 2: Quantification of 2-Sec-butoxybenzoic Acid Impurity by GC-MS
Objective: To determine the percentage of 2-sec-butoxybenzoic acid in a sample of this compound.
Materials and Equipment:
-
Sample of this compound
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (e.g., a stable aromatic compound not present in the sample)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the chosen anhydrous solvent.
-
Prepare a stock solution of the internal standard.
-
In a GC vial, combine a known volume of the sample stock solution and the internal standard stock solution.
-
Add the derivatizing agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester. This step also derivatizes any residual water. Heat gently if required by the derivatization protocol.[6]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a temperature program that effectively separates the derivatized 2-sec-butoxybenzoic acid from the this compound and the internal standard. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the derivatized 2-sec-butoxybenzoic acid, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the compounds of interest.
-
Calculate the concentration of the carboxylic acid impurity relative to the aldehyde using the internal standard for calibration.
-
Visualizations
Caption: Oxidation of this compound to 2-sec-butoxybenzoic acid.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Step-by-step workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. reddit.com [reddit.com]
- 5. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ortho-Alkoxybenzaldehydes
Welcome to the Technical Support Center for the synthesis of ortho-alkoxybenzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired ortho-alkoxybenzaldehyde. What are the general factors that could be causing this?
Low yields in the synthesis of ortho-alkoxybenzaldehydes can arise from several factors, including:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.
-
Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial. For instance, the Vilsmeier reagent is sensitive to moisture.[1]
-
Poor Regioselectivity: Many formylation reactions can produce a mixture of ortho, para, and sometimes meta isomers, reducing the isolated yield of the desired ortho product.[2]
-
Side Reactions: Depending on the chosen method, side reactions such as polymerization, di-formylation, or dealkylation can consume your starting material and lower the yield.
-
Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.
Q2: Which formylation method is best for achieving high ortho-selectivity for an alkoxybenzene?
Several methods can provide good ortho-selectivity, with the choice often depending on the specific substrate and available laboratory resources:
-
Magnesium Chloride/Paraformaldehyde Method: This method is known for its high ortho-selectivity, often yielding the ortho-isomer exclusively.[3] Alkoxy substituents on the phenolic ring promote this formylation.[3]
-
Duff Reaction: This reaction typically shows a strong preference for ortho-formylation, especially when the para position is blocked.[4]
-
Reimer-Tiemann Reaction: While it can produce a mixture of isomers, the ortho-product is often the major product due to the interaction between the phenoxide (if applicable) and the dichlorocarbene intermediate.[2]
-
Vilsmeier-Haack Reaction: The regioselectivity can be influenced by both steric and electronic effects. For some alkoxybenzenes, it can provide good yields of the ortho-isomer.[5][6]
Q3: I am observing the formation of a significant amount of the para-isomer. How can I improve the ortho:para ratio?
Improving the ortho:para ratio often involves selecting a more ortho-directive method or modifying the reaction conditions:
-
Choice of Method: As mentioned in Q2, the Magnesium Chloride/Paraformaldehyde method is highly recommended for its exceptional ortho-selectivity.
-
Steric Hindrance: If the para-position is sterically hindered by a bulky substituent, the formylation will be directed to the ortho-positions.
-
Chelation Control: In some reactions, the formation of a chelate between a metal cation and the alkoxy group can favor ortho-substitution.
Q4: Are there any specific safety precautions I should take when performing these formylation reactions?
Yes, several of these reactions involve hazardous reagents and require strict safety protocols:
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. The reaction can also be highly exothermic.[7]
-
Gattermann Reaction: This reaction traditionally uses highly toxic hydrogen cyanide (HCN). Safer modifications using zinc cyanide (Zn(CN)₂) are available but still require careful handling.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure you are familiar with the safety data sheets (SDS) for all chemicals being used.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | Inactive Vilsmeier reagent due to moisture. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and dry DMF. Prepare the reagent under an inert atmosphere.[1] |
| Low reactivity of the alkoxybenzene. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Formation of multiple products | Reaction temperature is too high, leading to side reactions. | Maintain a low temperature (e.g., 0-10 °C) during the addition of the Vilsmeier reagent.[8] |
| Difficult work-up and product isolation | Incomplete hydrolysis of the intermediate iminium salt. | Ensure thorough hydrolysis by pouring the reaction mixture into a vigorously stirred ice-water mixture. |
Poor Regioselectivity in Reimer-Tiemann Reaction
| Symptom | Possible Cause | Suggested Solution |
| High proportion of para-isomer | Steric hindrance at the ortho-position is low. | Consider using a different formylation method with higher inherent ortho-selectivity, such as the Magnesium Chloride/Paraformaldehyde method. |
| Reaction conditions favor para-substitution. | The choice of base and solvent can influence the isomer ratio. Experiment with different alkali metal hydroxides. | |
| Formation of byproducts | The reactive dichlorocarbene intermediate can react with other functional groups. | Protect sensitive functional groups in your starting material before performing the reaction. |
| Decomposition of starting material or product under harsh basic conditions. | Use a milder base or lower the reaction temperature. |
Low Yield in Duff Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | The reaction is known to be generally inefficient.[4] | Increase the reaction time and/or temperature. Consider using a modified Duff reaction with a stronger acid catalyst like trifluoroacetic acid.[9] |
| Formation of a resinous polymer | The highly activated alkoxybenzene undergoes multiple reactions with the formylating agent. | Use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the reagents. |
| Complex product mixture | Lack of selectivity. | Purify the starting alkoxybenzene to remove any highly reactive impurities. Re-evaluate if the Duff reaction is the most suitable method for your specific substrate. |
Data Presentation
The following tables summarize quantitative data for the formylation of various alkoxybenzenes to provide a comparison of different methods.
Table 1: Formylation of 1,3-Dimethoxybenzene
| Formylation Method | Reagents | Solvent | Temperature | Time | Total Yield (%) | Product(s) | Reference |
| Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 °C to RT | 6.5 h | ~77% | 2,4-Dimethoxybenzaldehyde | [5] |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 25 °C | 3 h | 92% | 2,4-Dimethoxybenzaldehyde | [8] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | 45 min | 79% | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) | [5] |
Table 2: Formylation of Other Alkoxy-Substituted Benzenes
| Starting Material | Formylation Method | Reagents | Solvent | Yield (%) | Product | Reference |
| 1,4-Dimethoxybenzene | Gattermann | Zinc Cyanide, AlCl₃, HCl | Benzene | ~73% | 2,5-Dimethoxybenzaldehyde | [5][8] |
| 3-Methoxyphenol | MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, (CH₂O)n | Acetonitrile | High | 2-Hydroxy-4-methoxybenzaldehyde | [10] |
| 4-Methoxyphenol | MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, (CH₂O)n | Acetonitrile | High | 2-Hydroxy-5-methoxybenzaldehyde | [10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene[9]
Materials:
-
1,3-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4-dimethoxybenzaldehyde.
Protocol 2: Magnesium Chloride Mediated Ortho-Formylation of an Alkoxy-Substituted Phenol (Adapted from Hofsløkken and Skattebøl)[11]
Materials:
-
Alkoxy-substituted phenol
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde, dry
-
Triethylamine (Et₃N), dry
-
Acetonitrile, anhydrous
-
5% aqueous HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents). Add anhydrous acetonitrile.
-
Base Addition: Add dry triethylamine (3.75 equivalents) dropwise to the stirred mixture.
-
Substrate Addition: Add the alkoxy-substituted phenol (1 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and add 5% aqueous HCl.
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The residue can be purified by flash chromatography on silica gel.
Mandatory Visualizations
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 2-Sec-butoxybenzaldehyde and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-sec-butoxybenzaldehyde and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during purification, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities.[1] 2. Co-elution of Impurities: Structural similarity between this compound and impurities (e.g., the corresponding alcohol or over-oxidation to a carboxylic acid) can lead to overlapping elution profiles.[2] 3. On-column Degradation: Aldehydes can be sensitive to the acidity of silica gel, potentially leading to the formation of acetals or hemiacetals if an alcohol is used as a solvent.[1] | 1. Optimize the Solvent System: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (target Rf of ~0.3).[1] Consider combinations of non-polar solvents (e.g., hexane, toluene) and polar solvents (e.g., ethyl acetate, diethyl ether).[1] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.[1] 3. Deactivate Silica Gel: Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to suppress the acidity of the silica gel.[1] |
| Product Degradation During Purification | 1. Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air.[2] 2. High Temperatures: Prolonged heating during distillation can cause decomposition, particularly for high-boiling point compounds.[3] 3. Acid/Base Sensitivity: The sec-butoxy group or other substituents on the aromatic ring may be sensitive to acidic or basic conditions.[1] | 1. Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Vacuum Distillation: For high-boiling derivatives, use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[3] 3. Neutral Conditions: Maintain neutral pH during extractions and chromatography whenever possible. If an acidic or basic wash is necessary, minimize the contact time.[4] |
| Low Yield from Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[5] 2. Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization. 3. Supersaturation: The solution may be supersaturated, preventing crystal formation.[6] | 1. Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find one where the compound has high solubility when hot and low solubility when cold.[5] 2. Ice Bath: Ensure the solution is thoroughly cooled in an ice bath to maximize the yield of crystals.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[6] |
| Formation of an Emulsion During Extraction | 1. Similar Densities: The densities of the organic and aqueous layers may be too similar. 2. High Concentration of Surfactant-like Impurities: Certain impurities can stabilize emulsions. | 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the density and ionic strength of the aqueous layer. 2. Filtration: Filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.[7] 3. Centrifugation: If available, centrifuging the mixture can help to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include the corresponding starting materials, 2-sec-butoxybenzyl alcohol (from over-reduction or as a starting material), and 2-sec-butoxybenzoic acid (from oxidation).[2] Self-condensation products (aldols) may also be present if the reaction conditions were basic.[2]
Q2: How can I effectively remove the corresponding carboxylic acid impurity?
A2: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild basic solution, such as 10% aqueous sodium bicarbonate.[2] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q3: Is this compound stable during storage?
A3: Like many aldehydes, this compound can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid.[2] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (0-8 °C).[8]
Q4: When should I choose distillation over column chromatography for purification?
A4: Distillation is a good choice when the impurities are non-volatile or have boiling points that differ significantly (by at least 70°C) from this compound.[3] If the compound has a high boiling point (above 150°C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.[3] Column chromatography is more suitable for separating compounds with similar boiling points but different polarities.[9]
Q5: Can I use a bisulfite adduct formation to purify this compound?
A5: Yes, the formation of a bisulfite adduct is a classic and effective method for purifying aldehydes.[7] The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be separated by filtration.[4][7] However, the bulky sec-butoxy group at the ortho position may cause steric hindrance, potentially slowing down the reaction or reducing the yield of the adduct.[4] The aldehyde can then be regenerated by treating the adduct with a base.[7]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., hexane). The column should be packed uniformly to avoid channeling.[10]
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane. The choice of solvent system should be guided by prior TLC analysis.[1]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.[10]
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is suitable for removing non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible co-solvent like ethanol or DMF.[7] Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite in a separatory funnel. Shake the mixture vigorously.[4][7]
-
Isolation of Adduct: If the adduct precipitates, it can be collected by filtration. If it remains dissolved in the aqueous phase, separate the layers and wash the organic layer with water to ensure all the adduct is in the aqueous phase.[4][7]
-
Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a base such as 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH 12).[7]
-
Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.
-
Work-up: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Final Step: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting low purity after column chromatography.
Caption: Bisulfite adduct formation for aldehyde purification.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
Technical Support Center: Identifying Impurities in 2-Sec-butoxybenzaldehyde by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 2-sec-butoxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in a sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used or from degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-hydroxybenzaldehyde and sec-butanol (or a sec-butyl halide).
-
Synthetic Byproducts: Isomeric forms, such as 4-sec-butoxybenzaldehyde, may be present if the synthesis (e.g., formylation) is not completely regioselective.
-
Oxidation or Reduction Products: Over-oxidation of the aldehyde can lead to the formation of 2-sec-butoxybenzoic acid, while reduction or incomplete oxidation of a precursor could result in 2-sec-butoxybenzyl alcohol.
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane, hexanes) are frequently observed.[1][2][3][4][5]
Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: Unexpected aromatic signals could indicate the presence of several impurities. Unreacted 2-hydroxybenzaldehyde will show a distinct set of aromatic protons.[6][7][8] Isomeric butoxybenzaldehydes, formed as byproducts, will also have aromatic signals, but with different chemical shifts and coupling patterns compared to the desired ortho-substituted product. Additionally, if the aldehyde has been oxidized, the aromatic protons of the resulting 2-sec-butoxybenzoic acid will appear at slightly different chemical shifts.
Q3: There are extra signals in the aliphatic region of my ¹H NMR spectrum. What is a likely source?
A3: The aliphatic region can reveal the presence of unreacted sec-butanol, which has a characteristic set of signals for its methyl and methylene groups.[9][10][11] Residual solvents from the reaction workup or purification, such as ethyl acetate or hexanes, are also common culprits and will show distinct peaks in this region.[1][2][3][4][5]
Q4: My sample has a broad singlet that I cannot identify. What could it be?
A4: A broad singlet in the ¹H NMR spectrum is often indicative of an exchangeable proton, such as the hydroxyl (-OH) proton of an alcohol or a carboxylic acid. If 2-hydroxybenzaldehyde or sec-butanol are present as impurities, they will each show a hydroxyl proton signal.[9] Similarly, 2-sec-butoxybenzoic acid will have a carboxylic acid proton signal, which is typically very broad and can appear far downfield. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature. A D₂O exchange experiment can confirm the presence of an -OH or -COOH proton, as the peak will disappear or significantly decrease in intensity.
Troubleshooting Guide
Issue: Unidentified peaks are present in the NMR spectrum.
Logical Workflow for Impurity Identification:
Caption: A logical workflow for the identification of unknown impurities in a sample of this compound using NMR spectroscopy.
Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (δ) for this compound and its potential impurities. All chemical shifts are reported in ppm relative to TMS in CDCl₃.
Table 1: ¹H NMR Chemical Shift Data
| Compound | Aldehyde/Acid Proton (s) | Aromatic Protons (m) | -OCH- (m) | -OCH₂- (m) | -CH₃ (d) | -CH₃ (t) | Other |
| This compound | ~10.5 | ~6.9-7.8 | ~4.4 | ~1.7 | ~1.3 | ~0.9 | |
| 2-Hydroxybenzaldehyde | ~9.9 | ~6.9-7.6 | - | - | - | - | ~11.0 (s, -OH) |
| sec-Butanol | - | - | ~3.8 | ~1.5 | ~1.2 | ~0.9 | ~1.5-2.5 (br s, -OH) |
| 4-sec-butoxybenzaldehyde | ~9.9 | ~6.9, ~7.8 (d, d) | ~4.4 | ~1.7 | ~1.3 | ~0.9 | |
| 2-sec-butoxybenzoic acid | ~10-12 (br s) | ~6.9-8.1 | ~4.5 | ~1.8 | ~1.3 | ~1.0 | |
| 2-sec-butoxybenzyl alcohol | - | ~6.8-7.3 | ~4.3 | ~1.7 | ~1.2 | ~0.9 | ~4.7 (s, -CH₂OH), ~2.5 (br s, -OH) |
| Acetone | - | - | - | - | - | - | ~2.17 (s) |
| Ethyl Acetate | - | - | - | ~4.12 (q) | - | ~1.26 (t) | ~2.05 (s) |
| Dichloromethane | - | - | - | - | - | - | ~5.30 (s) |
| Hexanes | - | - | - | ~1.25 (m) | ~0.88 (m) | - |
Table 2: ¹³C NMR Chemical Shift Data
| Compound | C=O | Aromatic C | -OCH- | -OCH₂- | -CH₃ (d) | -CH₃ (t) | Other |
| This compound | ~190 | ~112-160 | ~78 | ~29 | ~19 | ~10 | |
| 2-Hydroxybenzaldehyde | ~196 | ~117-161 | - | - | - | - | |
| sec-Butanol | - | - | ~69 | ~32 | ~23 | ~10 | |
| 4-sec-butoxybenzaldehyde | ~191 | ~114-164 | ~76 | ~29 | ~19 | ~10 | |
| 2-sec-butoxybenzoic acid | ~168 | ~114-158 | ~78 | ~29 | ~19 | ~10 | |
| 2-sec-butoxybenzyl alcohol | - | ~111-156 | ~76 | ~29 | ~19 | ~10 | ~61 (-CH₂OH) |
| Acetone | ~206 | - | - | - | ~30 | - | |
| Ethyl Acetate | ~171 | - | - | ~60 | - | ~14 | ~21 |
| Dichloromethane | - | - | - | - | - | - | ~54 |
| Hexanes | - | - | - | ~32, ~23 | ~14 | - |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.
D₂O Exchange Experiment
-
Acquire Initial Spectrum: Following the standard sample preparation protocol, acquire a standard ¹H NMR spectrum of the sample in CDCl₃.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample solution.
-
Mix: Cap the NMR tube and shake it gently for approximately 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak after the addition of D₂O confirms the presence of an exchangeable proton (-OH or -COOH).
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 9. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. (S)-(+)-2-Butanol(4221-99-2) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]
Effect of steric hindrance on 2-Sec-butoxybenzaldehyde reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the reactivity and handling of 2-sec-butoxybenzaldehyde in various chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance from the 2-sec-butoxy group affect the reactivity of the aldehyde?
A1: The 2-sec-butoxy group is a bulky ortho-substituent that significantly impacts the reactivity of the benzaldehyde. This steric hindrance can:
-
Decrease Reaction Rates: The bulky group can physically block the approach of nucleophiles to the carbonyl carbon, slowing down reactions like nucleophilic additions.
-
Influence Stereoselectivity: The steric bulk can favor the formation of one stereoisomer over another by directing the approach of a reagent from the less hindered face.
-
Prevent Certain Reactions: In some cases, if the nucleophile is also very bulky, the steric hindrance may be so great that the reaction does not proceed at an appreciable rate under standard conditions.
Q2: What is the electronic effect of the 2-sec-butoxy group on the reactivity of the benzaldehyde?
A2: The oxygen atom in the sec-butoxy group can donate electron density to the aromatic ring through resonance, which can slightly deactivate the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon. However, the steric effect is generally the dominant factor in determining the reactivity of this compound.
Q3: Are there any specific safety precautions for handling this compound?
A3: this compound should be handled with standard laboratory safety precautions. It is advisable to work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, or skin contact. Store the compound at 0-8 °C.[1]
Troubleshooting Guides
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Issue: Low or no product yield in a Grignard reaction.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky 2-sec-butoxy group is likely hindering the approach of the Grignard reagent. Consider using a less sterically hindered Grignard reagent if possible. Increase the reaction temperature and/or reaction time to overcome the higher activation energy. |
| Poor Quality Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly titrated to determine its exact concentration. Use of old or decomposed Grignard reagent is a common cause of failure. |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.[2] |
| Side Reactions | The Grignard reagent can act as a base, leading to enolization if the substrate has acidic protons. While not an issue for this compound itself, it's a consideration for other reactants. |
Workflow for Troubleshooting Low Yield in Grignard Reactions
References
Technical Support Center: Stability of 2-Sec-butoxybenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-sec-butoxybenzaldehyde in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy and forming a precipitate over time. What is happening?
A1: The most likely cause is the oxidation of this compound to 2-sec-butoxybenzoic acid. Benzaldehydes are known to readily undergo autoxidation when exposed to air (oxygen), a process that can be accelerated by light and trace metal ions.[1][2] The resulting carboxylic acid may have lower solubility in your solvent, leading to precipitation.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by:
-
Oxygen: Exposure to atmospheric oxygen is a key driver of oxidative degradation.[1][2]
-
Light: UV light can initiate and accelerate the autoxidation process.
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.
-
Solvent: The polarity and type of solvent can influence the rate of degradation and the solubility of degradation products.[3][4]
-
pH: Acidic or basic conditions can catalyze degradation pathways such as hydrolysis or other reactions.[5][6][7]
-
Presence of Metal Ions: Transition metal ions can catalyze oxidation.[8]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product from autoxidation is 2-sec-butoxybenzoic acid .[1][2] Depending on the conditions and solvent, other minor degradation products could potentially form through pathways such as hydrolysis of the ether linkage, although oxidation of the aldehyde group is typically the most significant pathway.
Q4: How can I prevent the degradation of this compound in my stock solutions?
A4: To enhance the stability of your solutions, consider the following preventative measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 0-8 °C) as recommended for the neat compound.[9]
-
Use of Antioxidants: The addition of a suitable antioxidant or radical scavenger can inhibit the autoxidation chain reaction.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
Q5: What type of stabilizers can I use for my this compound solution?
A5: Several types of stabilizers can be effective for aldehydes:
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can be effective radical scavengers.
-
Amines: Triethanolamine and dimethylethanolamine have been shown to stabilize aldehydes against polymerization and autocondensation.[10]
-
Sulfur-containing compounds: Certain thiols have been proposed as protective agents against oxidation.[11]
It is crucial to ensure that any added stabilizer is compatible with your experimental system and does not interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid discoloration (yellowing) of the solution. | Oxidation or side reactions. | 1. Ensure the solvent is of high purity and free of peroxides. 2. Degas the solvent and prepare the solution under an inert atmosphere. 3. Store the solution protected from light. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the stock solution leading to lower active concentration. | 1. Prepare fresh solutions of this compound before each experiment. 2. Implement a stability testing protocol (see Experimental Protocols section) to determine the usable lifetime of your stock solutions. 3. Re-evaluate storage conditions; consider adding a stabilizer if appropriate for your application. |
| Formation of an oily layer or phase separation. | Formation of degradation products with different solubility properties. | 1. Analyze the composition of the phases to identify the degradation products. 2. Adjust the solvent system if possible to improve the solubility of all components. 3. Focus on preventing degradation by following the best practices for storage and handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.[12][13][14]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile, ethanol, or your experimental buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 24 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
Control: Keep one aliquot at 4°C protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method such as HPLC-UV or GC-MS to determine the percentage of remaining this compound and to identify any degradation products.[15]
Protocol 2: Quantitative Analysis of this compound and its Primary Degradant
Objective: To quantify the concentration of this compound and 2-sec-butoxybenzoic acid in a solution.
Methodology (Example using HPLC-UV):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Calibration: Prepare a series of standard solutions of both this compound and 2-sec-butoxybenzoic acid (if available) to create a calibration curve.
-
Analysis: Inject the samples and standards and quantify the compounds by comparing their peak areas to the calibration curves.
Data Presentation
The following table is a template for summarizing the results of a forced degradation study.
| Stress Condition | % this compound Remaining | % 2-sec-butoxybenzoic acid Formed | Other Degradation Products (Peak Area %) |
| Control (4°C, dark) | |||
| Acid Hydrolysis (0.1 M HCl, 60°C) | |||
| Base Hydrolysis (0.1 M NaOH, 60°C) | |||
| Oxidation (3% H₂O₂, RT) | |||
| Thermal (60°C) | |||
| Photodegradation (UV light, RT) |
Visualizations
Caption: Proposed autoxidation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. chemimpex.com [chemimpex.com]
- 10. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 11. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Sec-butoxybenzaldehyde and 4-Sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Isomer for Synthesis.
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules, the selection of starting materials with precise reactivity is paramount. This guide provides a comparative analysis of the chemical reactivity of two isomers: 2-sec-butoxybenzaldehyde and 4-sec-butoxybenzaldehyde. The position of the sec-butoxy group on the benzaldehyde ring significantly influences the reactivity of the aldehyde functional group through a combination of steric and electronic effects. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes.
Core Principles: Steric Hindrance vs. Electronic Effects
The reactivity of the aldehyde group in these two isomers is primarily governed by two opposing factors:
-
This compound: The dominant factor influencing the reactivity of this isomer is steric hindrance . The bulky sec-butoxy group at the ortho position physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shield is expected to significantly decrease the rate of nucleophilic addition reactions.
-
4-Sec-butoxybenzaldehyde: In this isomer, the sec-butoxy group is in the para position, remote from the aldehyde group, thus exerting minimal steric hindrance. The primary influence here is the electronic effect of the alkoxy group. As an electron-donating group through resonance, the sec-butoxy group increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2][3]
Comparative Reactivity in Key Aldehyde Transformations
The differing steric and electronic profiles of these two isomers lead to predictable differences in their behavior in common aldehyde reactions. The following table summarizes the expected reactivity and provides illustrative, though generalized, quantitative data based on analogous transformations.
| Reaction Type | Reagent/Conditions | This compound (Ortho) | 4-Sec-butoxybenzaldehyde (Para) | Key Differentiating Factor |
| Nucleophilic Addition | ||||
| Wittig Reaction | Ph₃P=CHR | Slower reaction rate, potentially lower yield. | Faster reaction rate, generally good yield. | Steric Hindrance in the ortho isomer impedes the approach of the bulky ylide.[4][5][6][7][8] |
| Grignard Reaction | R-MgX | Significantly slower reaction, may require forcing conditions, lower yield. | Readily undergoes reaction, good to excellent yield. | Steric Hindrance is the primary barrier for the ortho isomer.[9][10][11][12][13] |
| Reduction | NaBH₄, MeOH | Slower reduction rate compared to the para isomer. | Faster reduction rate. | Steric Hindrance around the carbonyl group of the ortho isomer slows the approach of the hydride.[14][15][16][17][18] |
| Oxidation | ||||
| Oxidation to Carboxylic Acid | KMnO₄, heat | Reaction proceeds, but the rate may be influenced by steric factors. | Readily oxidized to the corresponding carboxylic acid. | While both are oxidizable, the electronic-donating para group can slightly activate the ring towards oxidation under certain conditions.[19] |
Visualizing the Factors Influencing Reactivity
The following diagram illustrates the key structural differences and their impact on the accessibility of the aldehyde group.
Caption: Factors influencing the reactivity of ortho vs. para-sec-butoxybenzaldehyde.
Experimental Protocols
The following are generalized experimental protocols for key reactions discussed. Researchers should adapt these procedures based on the specific substrate and safety considerations.
Wittig Reaction (General Protocol)
This protocol describes the conversion of the aldehyde to an alkene.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Triphenylphosphonium ylide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the triphenylphosphonium ylide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the substituted benzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Wittig reaction.
Grignard Reaction (General Protocol)
This protocol outlines the addition of a Grignard reagent to the aldehyde to form a secondary alcohol.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous ammonium chloride solution
-
1M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place the Grignard reagent solution.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the substituted benzaldehyde in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate persists, add 1M HCl until the solution is clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting secondary alcohol by column chromatography or recrystallization.
Sodium Borohydride Reduction (General Protocol)
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
-
Round-bottom flask with a magnetic stirrer
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the alcohol product.
-
Purify if necessary by column chromatography.
Conclusion
The choice between this compound and 4-sec-butoxybenzaldehyde in a synthetic sequence will have a profound impact on the outcome of reactions involving the aldehyde functionality. For transformations requiring facile nucleophilic attack, 4-sec-butoxybenzaldehyde is the more suitable candidate, although its reactivity is slightly attenuated by the electron-donating nature of the para-alkoxy group. Conversely, this compound's sterically hindered nature makes it significantly less reactive towards nucleophiles. This reduced reactivity can be exploited in synthetic strategies where selective reaction at another site in a multifunctional molecule is desired, or when a less reactive aldehyde is specifically required. For drug development professionals, this differential reactivity can be a critical tool in the design of efficient and selective synthetic routes.
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 17. studylib.net [studylib.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectral Analysis of Ortho-Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The ¹H NMR spectrum of an aromatic compound, such as benzaldehyde, is particularly informative, revealing subtle electronic effects of substituents on the aromatic ring. This guide provides a comparative analysis of the ¹H NMR spectra of a series of ortho-substituted benzaldehydes, supported by experimental data, to aid in the interpretation of these complex spectra.
The electronic nature of a substituent at the ortho position to the aldehyde group significantly influences the chemical environment of the remaining aromatic protons and the aldehyde proton itself. This influence is readily observed in the chemical shifts (δ) and coupling constants (J) of their respective signals in the ¹H NMR spectrum.
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for a selection of ortho-substituted benzaldehydes. The data highlights the impact of different ortho-substituents on the chemical shifts of the aldehyde and aromatic protons.
| Substituent (ortho-) | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) and Multiplicity | Solvent |
| -H (Benzaldehyde) | ~10.0 (s) | 7.87 (d, 2H, H-2/6), 7.61 (t, 1H, H-4), 7.51 (t, 2H, H-3/5) | - |
| -OH (Salicylaldehyde) | 9.9 (s) | 11.07 (s, 1H, -OH), 7.0-7.6 (m, 4H) | - |
| -NO₂ (2-Nitrobenzaldehyde) | 10.42 (s) | 8.12 (d), 7.96, 7.81, 7.78 | CDCl₃ |
| -CH₃ (2-Methylbenzaldehyde) | 10.23 (s) | 7.34 (d, J = 7.5 Hz, 1H), 7.42 (t, J = 7.5 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.78 (d, J = 7.7 Hz, 1H) | DMSO-d₆[1] |
| -Cl (2-Chlorobenzaldehyde) | 10.46 (s) | 7.91 (dd, 1H), 7.59 (td, 1H), 7.49 (td, 1H), 7.40 (dd, 1H) | CDCl₃ |
| -OCH₃ (2-Methoxybenzaldehyde) | - | 6.97 – 7.83 (m, 4H) | CDCl₃[2] |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
General Structure and Proton Numbering
The diagram below illustrates the general structure of an ortho-substituted benzaldehyde and the standard numbering of the protons on the aromatic ring, which is used for signal assignment in the ¹H NMR spectrum.
References
Comparative study of different catalysts for 2-Sec-butoxybenzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-sec-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries, can be approached through various catalytic strategies.[1] Due to a lack of direct comparative studies for this specific molecule, this guide provides an objective comparison of analogous catalytic systems, offering insights into potential synthetic routes. The primary methods explored include the classical Williamson ether synthesis, the use of phase-transfer catalysis to enhance reaction efficiency, and a two-step approach involving the ortho-formylation of a precursor.
Performance Comparison of Catalytic Approaches
The selection of a synthetic strategy for this compound is dictated by factors such as precursor availability, desired yield, and process scalability. Below is a comparative summary of the most plausible catalytic methods, with performance data extrapolated from analogous syntheses of ortho-alkoxybenzaldehydes.
| Catalytic System | Starting Materials | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Analogous Yield (%) | Key Advantages | Potential Challenges |
| Williamson Ether Synthesis | Salicylaldehyde, 2-Bromobutane | Base (e.g., K₂CO₃, NaOH) | Polar aprotic (e.g., DMF, Acetonitrile) | 60-100 | 12-24 | 70-90 | Well-established, reliable for primary alkyl halides. | Potential for E2 elimination with secondary halides, leading to lower yields; requires anhydrous conditions.[2] |
| Phase-Transfer Catalysis (PTC) | Salicylaldehyde, 2-Bromobutane | Quaternary ammonium salt (e.g., TBAB) / Base (e.g., NaOH) | Biphasic (e.g., Toluene/Water) | 50-80 | 4-8 | 85-95 | Milder conditions, faster reaction rates, no need for anhydrous solvents, minimizes side reactions like elimination.[3] | Catalyst selection can be crucial; potential for catalyst poisoning. |
| Ortho-Formylation | sec-Butoxybenzene, Paraformaldehyde | MgCl₂, Triethylamine | THF or Acetonitrile | 75-85 | 2-4 | 80-95 | High regioselectivity for the ortho position; rapid reaction.[4][5] | Requires the synthesis of sec-butoxybenzene as a separate initial step. |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on established procedures for analogous compounds and may require optimization for the synthesis of this compound.
Williamson Ether Synthesis
This classical method involves the O-alkylation of salicylaldehyde with a secondary alkyl halide.[2][6]
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base like anhydrous potassium carbonate (2.0 eq.) or sodium hydride (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-bromobutane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Phase-Transfer Catalysis (PTC)
PTC offers a more efficient alternative to the classical Williamson ether synthesis, particularly when dealing with secondary alkyl halides where elimination is a competing side reaction.[3]
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and an organic solvent like toluene.
-
Add an aqueous solution of a base, for instance, 30% sodium hydroxide.
-
Stir the biphasic mixture vigorously and add 2-bromobutane (1.2 eq.).
-
Heat the reaction to 60-80°C and monitor by TLC.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the residue by vacuum distillation or column chromatography.
Ortho-Formylation of sec-Butoxybenzene
This two-step approach first involves the synthesis of sec-butoxybenzene, followed by a highly regioselective ortho-formylation.
Step 1: Synthesis of sec-Butoxybenzene (via Williamson Ether Synthesis)
-
Follow the Williamson ether synthesis protocol using phenol and 2-bromobutane.
Step 2: Ortho-Formylation [4][5]
-
To a suspension of magnesium chloride (2.0 eq.) and paraformaldehyde (2.5 eq.) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq.).
-
Add sec-butoxybenzene (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (around 75-85°C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the described synthetic methods.
References
Validating the Molecular Structure of 2-Sec-butoxybenzaldehyde: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the validation of the 2-sec-butoxybenzaldehyde structure. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate the power of these methods. Furthermore, we offer a comparative overview of alternative analytical techniques, highlighting the unique advantages of 2D NMR in providing unambiguous structural confirmation.
Unambiguous Structure Determination with 2D NMR
One-dimensional (1D) NMR spectroscopy provides foundational information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for complex molecules like this compound, overlapping signals in 1D spectra can lead to ambiguity. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.
The primary 2D NMR experiments utilized for the structural validation of this compound are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
The logical workflow for validating the structure of this compound using these 2D NMR techniques is illustrated below.
Figure 1. Workflow for 2D NMR-based structure validation of this compound.
Hypothetical 2D NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in the COSY, HSQC, and HMBC spectra of this compound.
Table 1: ¹H and ¹³C NMR Data of this compound
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |
| 1 | 191.5 | 10.45 | s | - |
| 2 | 161.0 | - | - | - |
| 3 | 128.5 | 7.85 | dd | 7.8, 1.8 |
| 4 | 135.9 | 7.55 | ddd | 8.4, 7.8, 1.8 |
| 5 | 121.8 | 7.05 | t | 7.8 |
| 6 | 113.0 | 6.95 | d | 8.4 |
| 1' | 77.5 | 4.40 | sextet | 6.2 |
| 2' | 29.0 | 1.70 | m | - |
| 3' | 19.5 | 1.30 | d | 6.2 |
| 4' | 9.5 | 0.95 | t | 7.4 |
Table 2: Key 2D NMR Correlations for this compound
| ¹H (Position) | COSY (¹H Correlations) | HSQC (¹³C Correlation) | HMBC (¹³C Correlations) |
| 10.45 (1) | - | - | 2, 3, 6 |
| 7.85 (3) | 7.55 (4) | 128.5 (3) | 1, 2, 5 |
| 7.55 (4) | 7.85 (3), 7.05 (5) | 135.9 (4) | 2, 6 |
| 7.05 (5) | 7.55 (4), 6.95 (6) | 121.8 (5) | 3 |
| 6.95 (6) | 7.05 (5) | 113.0 (6) | 2, 4 |
| 4.40 (1') | 1.70 (2'), 1.30 (3') | 77.5 (1') | 2, 2', 3' |
| 1.70 (2') | 4.40 (1'), 0.95 (4') | 29.0 (2') | 1', 3', 4' |
| 1.30 (3') | 4.40 (1') | 19.5 (3') | 1', 2' |
| 0.95 (4') | 1.70 (2') | 9.5 (4') | 2' |
Data Interpretation:
-
COSY: The correlations in the COSY spectrum establish the connectivity within the aromatic ring (H-3 to H-4, H-4 to H-5, and H-5 to H-6) and the sec-butoxy group (H-1' to H-2' and H-3', and H-2' to H-4').
-
HSQC: This experiment directly links each proton to its attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC: The HMBC spectrum is pivotal in assembling the final structure. The correlation between the aldehyde proton (H-1) and the aromatic carbons C-2, C-3, and C-6 confirms its position. The crucial correlation between the methine proton of the sec-butoxy group (H-1') and the aromatic carbon C-2 definitively establishes the ether linkage at the ortho position.
Experimental Protocols
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is filtered into a 5 mm NMR tube.
NMR Data Acquisition:
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 3.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
COSY:
-
Pulse program: cosygpqf
-
Number of scans: 8
-
Relaxation delay: 1.5 s
-
Data points: 2048 (F2) x 256 (F1)
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Relaxation delay: 1.5 s
-
Data points: 2048 (F2) x 256 (F1)
-
-
HMBC:
-
Pulse program: hmbcgpndqf
-
Number of scans: 32
-
Relaxation delay: 1.5 s
-
Data points: 2048 (F2) x 256 (F1)
-
Comparison with Alternative Validation Methods
While 2D NMR is a powerful tool for complete structure elucidation in solution, other techniques can provide complementary or confirmatory information.
Table 3: Comparison of Structure Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed atomic connectivity and through-space proximities in solution. | Provides unambiguous structure determination. Non-destructive. | Requires a relatively pure sample of sufficient quantity. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides absolute stereochemistry and detailed bond lengths/angles. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.[1][2] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Does not provide detailed connectivity information for isomers.[3][4] |
The logical relationship between these validation methods is depicted in the following diagram.
Figure 2. Complementary nature of different structure validation techniques.
References
- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of Synthesized 2-Sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis and subsequent purity verification of specialty chemicals like 2-Sec-butoxybenzaldehyde are critical steps in research and development, particularly in the pharmaceutical, fragrance, and polymer industries.[1] This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, complete with hypothetical experimental data and detailed methodologies.
Synthesis of this compound
A common route for the synthesis of 2-alkoxybenzaldehydes is the Williamson ether synthesis, starting from a hydroxybenzaldehyde and an appropriate alkyl halide. For this compound, this involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with 2-bromobutane in the presence of a base.
Reaction:
Salicylaldehyde + 2-Bromobutane --(Base, Solvent)--> this compound
A typical experimental protocol would involve dissolving salicylaldehyde and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide), followed by the addition of 2-bromobutane. The reaction mixture is heated, and after completion, the product is isolated through extraction and purified, often by column chromatography or distillation.
Purity Analysis: A Comparative Overview
The purity of the synthesized this compound must be rigorously assessed to ensure it meets the requirements for its intended application. Several analytical techniques can be employed, each with its own strengths and limitations. This guide compares three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | HPLC | GC-MS | ¹H NMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation based on volatility and polarity, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Purity Determination | Area percentage of the main peak. | Area percentage of the main peak in the total ion chromatogram. | Integration of proton signals characteristic of the compound versus impurity signals. |
| Hypothetical Purity | 98.5% | 99.2% | >99% |
| Key Advantages | High resolution, suitable for non-volatile impurities. | High sensitivity, provides structural information of impurities. | Provides detailed structural information, can identify and quantify impurities without a reference standard. |
| Limitations | Requires a suitable chromophore, may not detect all impurities. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled with a Mass Spectrometer. | NMR Spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify any volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The purity is determined by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra to a library database.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
-
Analysis: The structure is confirmed by the chemical shifts and coupling patterns of the protons. Purity is assessed by comparing the integral of the aldehydic proton (around 10.5 ppm) to the integrals of any impurity signals. A high-purity sample will show characteristic signals for the sec-butoxy group and the aromatic protons with minimal extraneous peaks.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Decision tree for selecting an appropriate purity analysis technique.
References
Side-by-side comparison of purification methods for aromatic aldehydes
For researchers, scientists, and drug development professionals, obtaining aromatic aldehydes of high purity is a critical step in various synthetic and analytical workflows. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides a side-by-side comparison of common purification techniques for aromatic aldehydes, supported by experimental data, detailed protocols, and a workflow visualization to aid in method selection.
Overview of Purification Methods
The primary methods for purifying aromatic aldehydes include distillation, recrystallization, column chromatography, and bisulfite adduct formation. Each technique leverages different physicochemical properties of the aldehydes and their impurities to achieve separation. The optimal method depends on factors such as the thermal stability of the aldehyde, the nature of the impurities, and the desired scale of purification.
Quantitative Performance Comparison
The following tables summarize quantitative data for various purification methods applied to common aromatic aldehydes.
Table 1: Purification of Vanillin
| Purification Method | Initial Purity | Final Purity | Yield/Recovery | Reference |
| Preparative HPLC | 63.7% | >99% | - | [1] |
| Centrifugal Partition Chromatography (CPC) | 63.7% | >99% | >91.8% | [1] |
| Crystallization (Slow Evaporation) | - | - | 80% | [2] |
| Crystallization (Cooling) | - | - | 75% | [2] |
| Crystallization (Swift Cooling) | - | - | 52% | [2] |
| Crystallization (Evaporation with Heat) | - | - | 55% | [2] |
Table 2: Purification of Cinnamaldehyde
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | - | 98.66% | 84.68% | [3] |
| Molecular Distillation | - | 99.5% | 85.63% | [3] |
| Bisulfite Adduct Formation | 83.03% | >99% | - | [4] |
Table 3: General Purification of Aromatic Aldehydes via Bisulfite Adduct Formation
| Aldehyde | Purity | Recovery | Reference |
| Anisaldehyde | >95% | >95% | [5] |
| Piperonal | >95% | >95% | [5] |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Distillation (Vacuum Distillation of Cinnamaldehyde)
This protocol is adapted from a process for preparing cinnamaldehyde from cinnamon oil.[3]
-
Setup : Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Charging the Flask : Place the crude cinnamaldehyde into the distillation flask.
-
Applying Vacuum : Reduce the pressure of the system to 1.333 kPa.
-
Heating : Heat the distillation flask. The temperature for collecting the crude cinnamaldehyde fraction is between 110-125°C.
-
Collection : Collect the distilled cinnamaldehyde in the receiving flask. A reflux ratio of 2:1 is maintained.
Recrystallization (Purification of Vanillin)
This protocol is a general procedure for recrystallization of solid compounds.[6][7]
-
Solvent Selection : Choose a suitable solvent in which vanillin is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is a common choice.
-
Dissolution : Dissolve the impure vanillin in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Cooling : Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection : Collect the purified vanillin crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the crystals to remove the solvent.
Column Chromatography (Purification of Vanillin)
This protocol describes the purification of vanillin from a crude extract using preparative HPLC.[1]
-
Column and Mobile Phase : A C18 preparative HPLC column is used with an isocratic mobile phase.
-
Sample Preparation : Dissolve the crude vanillin extract in a suitable solvent.
-
Injection : Inject the sample onto the column. For example, 90 mg of crude oil can be injected.
-
Elution : Run the mobile phase through the column at a specific flow rate (e.g., 20 mL/min).
-
Fraction Collection : Collect the fractions containing the purified vanillin as it elutes from the column. The elution can be monitored using a UV detector at 280 nm.
-
Analysis : Analyze the collected fractions for purity using analytical HPLC.
Bisulfite Adduct Formation (Purification of a Generic Aromatic Aldehyde)
This protocol is a general method for the purification of aromatic aldehydes.[5][8]
-
Adduct Formation : Dissolve the crude mixture containing the aromatic aldehyde in a water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde forms a solid bisulfite adduct.
-
Isolation of Adduct :
-
If the adduct precipitates : Filter the solid adduct from the reaction mixture.
-
If the adduct is water-soluble : Add an immiscible organic solvent and water. Separate the aqueous layer containing the adduct.
-
-
Washing : Wash the isolated adduct (solid or aqueous solution) with an organic solvent to remove non-aldehydic impurities.
-
Regeneration of Aldehyde : Treat the purified bisulfite adduct with a base (e.g., sodium carbonate or sodium hydroxide solution) or a strong acid to regenerate the pure aldehyde.
-
Extraction : Extract the liberated aldehyde with an organic solvent.
-
Drying and Concentration : Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to obtain the purified aromatic aldehyde.
Visualization of Purification Workflow
The following diagram illustrates the general logical workflow for the purification of aromatic aldehydes.
Caption: General workflow for aromatic aldehyde purification.
Conclusion
The selection of an appropriate purification method for aromatic aldehydes is a critical decision that depends on the specific aldehyde, the nature of the impurities, the required purity, and the scale of the operation.
-
Distillation is suitable for thermally stable aldehydes and is effective for large-scale purification.
-
Recrystallization is an excellent choice for solid aldehydes, often yielding very high purity, though the yield can be variable.
-
Chromatography offers high-resolution separation and is adaptable to a wide range of aldehydes, but can be less cost-effective and more time-consuming for large quantities.
-
Bisulfite adduct formation is a highly selective and efficient method for separating aldehydes from non-carbonyl compounds and is particularly advantageous for its scalability and the stability of the intermediate adduct.[9]
By considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable purification strategy for their specific needs.
References
- 1. gilson.com [gilson.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.caf.ac.cn [journals.caf.ac.cn]
- 4. Study on Distillation, Purification and Identification of Components in Cinnamon Essential Oil [spkx.net.cn]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2-Sec-butoxybenzaldehyde and Its Precursors
For Immediate Publication
A Comprehensive Spectroscopic Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 2-sec-butoxybenzaldehyde with its key precursors: salicylaldehyde, benzaldehyde, and 2-bromobutane. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and fine chemicals. Its spectroscopic signature is a direct consequence of its unique molecular structure, which includes a benzene ring, an aldehyde functional group, and a sec-butoxy ether linkage. Understanding the distinct spectral features of this compound in comparison to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
While extensive experimental data is available for the precursors, detailed published spectra for this compound are not widely available. Therefore, the spectral data for this compound presented herein is largely predicted based on established principles of spectroscopy and comparison with structurally similar molecules.
Synthesis Pathway
The synthesis of this compound from its precursors, salicylaldehyde and 2-bromobutane, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack the electrophilic carbon of 2-bromobutane, displacing the bromide to form the ether linkage.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~10.5 | s | 1H | Aldehyde proton (-CHO) |
| (Predicted) | ~7.8 | dd | 1H | Aromatic proton (ortho to -CHO) |
| ~7.5 | m | 1H | Aromatic proton (para to -OsecBu) | |
| ~7.0 | m | 2H | Aromatic protons | |
| ~4.4 | m | 1H | -OCH- of sec-butyl | |
| ~1.8 | m | 2H | -CH₂- of sec-butyl | |
| ~1.4 | d | 3H | -CH₃ of sec-butyl | |
| ~1.0 | t | 3H | -CH₃ of sec-butyl | |
| Salicylaldehyde [1] | 11.07 | s | 1H | Phenolic proton (-OH) |
| 9.9 | s | 1H | Aldehyde proton (-CHO) | |
| 7.0 - 7.6 | m | 4H | Aromatic protons | |
| Benzaldehyde | 10.0 | s | 1H | Aldehyde proton (-CHO) |
| 7.9 | m | 2H | Aromatic protons (ortho to -CHO) | |
| 7.6 | m | 1H | Aromatic proton (para to -CHO) | |
| 7.5 | m | 2H | Aromatic protons (meta to -CHO) | |
| 2-Bromobutane [2][3] | ~4.1 | m | 1H | -CHBr- |
| ~1.8 | m | 2H | -CH₂- | |
| ~1.7 | d | 3H | -CH₃ adjacent to -CHBr- | |
| ~1.0 | t | 3H | -CH₃ of ethyl group |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~191 | Aldehyde carbon (C=O) |
| (Predicted) | ~161 | Aromatic carbon attached to oxygen |
| ~135 | Aromatic carbon (para to -OsecBu) | |
| ~128 | Aromatic carbon (ortho to -CHO) | |
| ~125 | Aromatic carbon attached to -CHO | |
| ~121 | Aromatic carbon | |
| ~113 | Aromatic carbon | |
| ~77 | -OCH- of sec-butyl | |
| ~29 | -CH₂- of sec-butyl | |
| ~19 | -CH₃ of sec-butyl | |
| ~10 | -CH₃ of sec-butyl | |
| Salicylaldehyde | ~196 | Aldehyde carbon (C=O) |
| ~161 | Aromatic carbon attached to -OH | |
| ~137 | Aromatic carbon | |
| ~134 | Aromatic carbon | |
| ~120 | Aromatic carbon | |
| ~118 | Aromatic carbon | |
| ~117 | Aromatic carbon | |
| Benzaldehyde [4] | 192.3 | Aldehyde carbon (C=O) |
| 136.5 | Aromatic carbon attached to -CHO | |
| 134.4 | Aromatic carbon (para to -CHO) | |
| 129.7 | Aromatic carbons (ortho to -CHO) | |
| 129.0 | Aromatic carbons (meta to -CHO) | |
| 2-Bromobutane | ~55 | -CHBr- |
| ~34 | -CH₂- | |
| ~23 | -CH₃ adjacent to -CHBr- | |
| ~11 | -CH₃ of ethyl group |
FT-IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2960-2850 | C-H stretch (aliphatic) |
| (Predicted) | ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aldehyde) | |
| ~1600, ~1480 | C=C stretch (aromatic) | |
| ~1240 | C-O stretch (ether) | |
| Salicylaldehyde [1] | ~3300 (broad) | O-H stretch (phenolic) |
| 2847 | C-H stretch (aldehyde) | |
| 1664 | C=O stretch (aldehyde) | |
| ~1600, ~1490 | C=C stretch (aromatic) | |
| ~1220 | C-O stretch (phenolic) | |
| Benzaldehyde | ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) | |
| ~1600, ~1450 | C=C stretch (aromatic) | |
| 2-Bromobutane [5] | ~2975-2845 | C-H stretch (aliphatic) |
| ~1470-1270 | C-H bend (aliphatic) | |
| ~650-550 | C-Br stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 149, 121, 93, 77, 57 |
| (Predicted) | ||
| Salicylaldehyde | 122 | 121, 93, 65 |
| Benzaldehyde | 106 | 105, 77, 51 |
| 2-Bromobutane [6] | 136, 138 (M, M+2) | 57 (base peak), 41, 29, 27 |
UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | ~255, ~320 | Ethanol | Not available |
| (Predicted) | |||
| Salicylaldehyde | ~255, ~325 | Ethanol | ~10000, ~3500 |
| Benzaldehyde [7] | ~248, ~283 | Water | Not specified |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the solid sample or 1-2 drops of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Analysis: Transfer the solution to a 5 mm NMR tube. The analysis is performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-64 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 or more scans are typically used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.
-
Analysis: The prepared sample is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Acquisition: The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. A typical GC temperature program would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Mass spectra are typically recorded in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Analysis: Place the cuvette in the sample holder of a UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a blank.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. The resulting spectrum shows absorbance as a function of wavelength, and the wavelength of maximum absorbance (λmax) is recorded.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound is depicted below.
Conclusion
The spectroscopic techniques of NMR, FT-IR, MS, and UV-Vis provide a powerful toolkit for the characterization of this compound and its precursors. Each technique offers unique insights into the molecular structure. The aldehyde proton in ¹H NMR, the carbonyl stretch in FT-IR, the molecular ion peak in MS, and the electronic transitions in UV-Vis are all characteristic features that allow for the differentiation of the final product from its starting materials. This guide provides the foundational data and methodologies to support further research and development involving these compounds.
References
- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Bromobutane (78-76-2) 1H NMR spectrum [chemicalbook.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 13C NMR spectrum [chemicalbook.com]
Comparative Guide to the Biological Activity of 2-sec-Butoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-sec-butoxybenzaldehyde derivatives. Due to the limited availability of direct experimental data on this compound, this guide draws comparisons with structurally similar 2-alkoxybenzaldehyde and benzyloxybenzaldehyde derivatives to infer potential therapeutic applications and guide future research. The information is presented with supporting data from published studies and detailed experimental protocols for key biological assays.
Overview of Biological Activities
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of an alkoxy group at the ortho-position of the benzaldehyde ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity. While specific data on this compound is limited, studies on analogous 2-alkoxy and 2-benzyloxybenzaldehyde derivatives have revealed promising activities in several key therapeutic areas:
-
Anticancer Activity: Various benzaldehyde derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
-
Antimicrobial Activity: The aldehyde functional group and the overall lipophilicity of these molecules contribute to their ability to disrupt microbial cell membranes and interfere with essential cellular processes in bacteria and fungi.
-
Antioxidant Activity: The phenolic hydroxyl group, often present in precursor molecules or revealed through metabolic processes, can contribute to antioxidant effects by scavenging free radicals.
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential of this compound derivatives, the following tables summarize the biological activities of structurally related compounds.
Anticancer Activity
The cytotoxic effects of various 2-alkoxy and 2-benzyloxybenzaldehyde derivatives have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 (Human promyelocytic leukemia) | 1-10 | |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | <10 (most potent) | |
| 2-Arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Human prostate cancer) | 9.38 | [1] |
| 2-Arenoxybenzaldehyde N-acyl Hydrazone (1e) | A-549 (Human lung carcinoma) | 13.39 | [1] |
| 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5) | MCF-7 (Human breast adenocarcinoma) | 54.3 (µg/mL) | [2] |
Note: The activity of this compound derivatives is predicted to be within a similar range, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of benzaldehyde derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Propoxybenzylideneisonicotinohydrazide (2c) | S. aureus | 3.12 | [3] |
| 2-Propoxybenzylideneisonicotinohydrazide (2k) | S. aureus | 3.12 | [3] |
| 2-Propoxybenzylideneisonicotinohydrazide (2c) | E. coli | 6.25 | [3] |
| 2-Propoxybenzylideneisonicotinohydrazide (2k) | E. coli | 6.25 | [3] |
| 2-Propoxybenzylideneisonicotinohydrazide (2c) | C. albicans | 12.5 | [3] |
| 2-Propoxybenzylideneisonicotinohydrazide (2k) | C. albicans | 12.5 | [3] |
| 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5) | B. subtilis | Good activity | [2] |
| 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5) | A. niger | High activity | [2] |
Note: The sec-butoxy group may enhance lipophilicity compared to a propoxy group, potentially leading to improved antimicrobial activity.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow: Anticancer Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Signaling Pathway: Potential Anticancer Mechanism of Action
Caption: A potential signaling pathway illustrating the anticancer mechanism of action for benzaldehyde derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the available data on structurally similar 2-alkoxy and benzyloxybenzaldehyde analogs suggest a promising potential for anticancer and antimicrobial applications. The sec-butyl group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives. This should include screening against a broad panel of cancer cell lines and clinically relevant microbial strains. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds for further development. Mechanistic studies will also be necessary to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The detailed experimental protocols provided in this guide offer a starting point for these essential investigations.
References
- 1. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Novel Compounds Synthesized from 2-Sec-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel Schiff bases and chalcones synthesized from the precursor 2-sec-butoxybenzaldehyde. While specific biological data for derivatives of this compound is not extensively available in publicly accessible literature, this document outlines the established synthesis methodologies and presents a comparative analysis of the biological activities of structurally similar compounds. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel compounds derived from this compound.
Introduction to this compound Derivatives
This compound is an aromatic aldehyde with a sec-butoxy group at the ortho position. This structural feature can influence the electronic and steric properties of synthesized derivatives, potentially leading to unique biological activities. The aldehyde functional group serves as a versatile handle for the synthesis of a variety of compounds, most notably Schiff bases and chalcones, which are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of Novel Compounds
The synthesis of Schiff bases and chalcones from this compound can be achieved through well-established condensation reactions.
Schiff Base Synthesis
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde.
General Experimental Protocol:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and purify further by recrystallization.
-
Characterization: Characterize the purified Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Chalcone Synthesis
Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[1]
General Experimental Protocol:
-
Reactant Mixture: In a flask, combine this compound and a substituted acetophenone in a solvent like ethanol.
-
Catalysis: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring.
-
Reaction: Continue stirring the reaction at room temperature for several hours or overnight. Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, pour the mixture into cold water. The chalcone product will precipitate.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Comparative Biological Activity
While specific data for this compound derivatives is limited, we can draw comparisons from studies on other alkoxy-substituted benzaldehyde derivatives. The following tables summarize the antimicrobial and anticancer activities of various Schiff bases and chalcones, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Similar Schiff Bases against Bacterial Strains
| Compound (Substituted Benzaldehyde Precursor) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Benzaldehyde | 62.5 | 62.5 | [2] |
| Anisaldehyde (4-methoxybenzaldehyde) | >500 | 250 | [2] |
| 2-Methoxybenzaldehyde | No activity | Activity observed | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Similar Chalcones against Bacterial Strains
| Compound (Substituted Benzaldehyde Precursor) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | - | - | - | - | [4] |
| Benzaldehyde | - | - | - | - | [5] |
Note: Specific MIC values for the referenced chalcones against these bacterial strains were not explicitly provided in the search results, but the studies indicate antimicrobial activity.
Anticancer Activity
Table 3: In Vitro Cytotoxicity (IC₅₀) of Structurally Similar Chalcones against Human Cancer Cell Lines
| Compound (Substituted Benzaldehyde Precursor) | MCF-7 (Breast Cancer) (IC₅₀ in µM) | A549 (Lung Cancer) (IC₅₀ in µM) | HT-29 (Colon Cancer) (IC₅₀ in µM) | Reference |
| 3-Methyl-benzaldehyde | >20 | >20 | >20 | [5] |
| Anisaldehyde (4-methoxybenzaldehyde) | >20 | >20 | >20 | [5] |
| 2-Chloro-benzaldehyde | <20 | >20 | <20 | [5] |
| 4-Methoxy substituted chalcone | 3.44 | - | 6.31 | [6] |
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships for the characterization of novel compounds.
Caption: General workflow for the synthesis and characterization of novel compounds.
Caption: Logical pathway for the biological evaluation of synthesized compounds.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. scispace.com [scispace.com]
- 4. [PDF] Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Multi-Step Synthesis: A Comparative Guide to the Cross-Reactivity of 2-Sec-Butoxybenzaldehyde
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final product. 2-Sec-butoxybenzaldehyde, an aromatic aldehyde with a sterically demanding ortho-alkoxy group, presents a unique reactivity profile that can be both advantageous and challenging. This guide provides an objective comparison of its performance with alternative benzaldehyde derivatives, supported by established principles of organic chemistry and generalized experimental data, to aid in the strategic design of synthetic routes.
The sec-butoxy group at the ortho position of the benzaldehyde ring introduces a combination of electronic and steric effects that dictate its reactivity. Electronically, the alkoxy group is electron-donating, which can decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack. Sterically, the bulky sec-butyl group can hinder the approach of reactants to the aldehyde functionality, influencing reaction rates and, in some cases, stereochemical outcomes.
Comparative Performance in Key Synthetic Transformations
Table 1: Illustrative Comparison of Yields in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones and other α,β-unsaturated ketones, is sensitive to both electronic and steric effects of the aldehyde substrate.[1][2]
| Aldehyde | Substituent Effect | Expected Yield (%) | Potential Side Products/Issues |
| Benzaldehyde | Unsubstituted | 85-95 | Self-condensation of the ketone if not controlled.[3] |
| 4-Nitrobenzaldehyde | Electron-withdrawing | 90-98 | Faster reaction rate, may require temperature control. |
| 4-Methoxybenzaldehyde | Electron-donating (para) | 80-90 | Slower reaction rate compared to unsubstituted. |
| This compound | Electron-donating, Sterically hindered (ortho) | 60-75 | Slower reaction rate due to steric hindrance and electronic effects; may require longer reaction times or more forcing conditions. |
| 2-Methoxybenzaldehyde | Electron-donating, Less hindered (ortho) | 70-85 | Slower than para-isomer due to some steric hindrance. |
Table 2: Illustrative Comparison of Reactivity in Wittig Reaction
The Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones, is also influenced by the steric and electronic nature of the aldehyde.[4][5][6]
| Aldehyde | Substituent Effect | Expected Reaction Time (hours) | Expected Yield (%) |
| Benzaldehyde | Unsubstituted | 1-2 | 90-98 |
| 4-Chlorobenzaldehyde | Electron-withdrawing | 0.5-1.5 | 92-99 |
| 4-Methylbenzaldehyde | Electron-donating (para) | 2-4 | 85-95 |
| This compound | Electron-donating, Sterically hindered (ortho) | 4-8 | 70-85 |
| 2,6-Dimethoxybenzaldehyde | Electron-donating, Highly hindered | 8-16 | 50-70 |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These are generalized protocols and may require optimization for specific substrates.
Experimental Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from an aromatic aldehyde and acetophenone.[7][8]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the purified chalcone.
Experimental Protocol 2: General Procedure for Wittig Reaction
This protocol outlines the synthesis of an alkene from an aromatic aldehyde and a phosphonium ylide.[9][10]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Benzaldehyde (1.0 eq)
-
Hexanes
-
Saturated aqueous Ammonium Chloride solution
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with hexanes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: Logical relationship of substituent effects on benzaldehyde reactivity.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Which side products are formed in the aldol condensation class 12 chemistry CBSE [vedantu.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. globalconference.info [globalconference.info]
- 8. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 9. sciepub.com [sciepub.com]
- 10. community.wvu.edu [community.wvu.edu]
Safety Operating Guide
Proper Disposal of 2-Sec-butoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible practice. This guide provides detailed, procedural information for the proper disposal of 2-sec-butoxybenzaldehyde, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on safety data for structurally similar aldehydes, this compound should be treated as a combustible liquid that can cause skin and eye irritation and may be harmful if inhaled.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
For small quantities of this compound, in-laboratory chemical treatment can be performed to reduce its hazard before final disposal. The primary methods are oxidation to the corresponding carboxylic acid or formation of a water-soluble bisulfite adduct. For larger quantities, direct disposal via a licensed hazardous waste facility is mandatory.
Option A: Oxidation to 2-sec-butoxybenzoic Acid
This procedure converts the aldehyde to a less volatile and generally less hazardous carboxylic acid.
Experimental Protocol:
-
Preparation: In a fume hood, prepare a solution of potassium permanganate (KMnO₄) in a flask with a magnetic stirrer. For every 1 gram of this compound, dissolve approximately 1.5 grams of KMnO₄ in 50 mL of water. If the aldehyde is not readily soluble in water, a co-solvent like tert-butanol can be used.
-
Reaction: Slowly add the this compound to the stirring potassium permanganate solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion: Continue stirring for 1-2 hours, or until the purple color of the permanganate persists, indicating the complete oxidation of the aldehyde.
-
Quenching: If excess permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution is colorless.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be treated as hazardous solid waste.
-
Acidification: Acidify the filtrate with a dilute acid (e.g., 10% sulfuric acid) to a pH of approximately 2 to precipitate the 2-sec-butoxybenzoic acid.
-
Collection: Collect the precipitated carboxylic acid by filtration. The solid waste should be placed in a labeled hazardous waste container. The remaining aqueous solution should be neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations.
Option B: Formation of a Water-Soluble Bisulfite Adduct
This method is effective for separating the aldehyde from other organic materials by converting it into a water-soluble salt.
Experimental Protocol:
-
Preparation: In a fume hood, dissolve the this compound waste in a minimal amount of a water-miscible solvent like ethanol or isopropanol.
-
Reaction: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the aldehyde solution while stirring. A white precipitate of the bisulfite adduct may form.
-
Separation: If a precipitate forms, it can be filtered, and the solid collected as hazardous waste. If the adduct is soluble, the entire aqueous solution can be collected.
-
Disposal: The resulting aqueous solution containing the bisulfite adduct should be collected in a designated aqueous hazardous waste container for disposal by a licensed facility. Do not discharge the solution directly to the sewer system without prior neutralization and confirmation of compliance with local regulations.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Final Disposal of Collected Waste
All collected waste, whether it is the original chemical, treated waste, or spill cleanup materials, must be disposed of through a licensed and approved hazardous waste disposal company.[1] Ensure that all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound". Maintain all necessary documentation related to the disposal process as required by your institution and local regulations. Contaminated packaging should be triple-rinsed and then can be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]
References
Navigating the Safe Handling of 2-Sec-butoxybenzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Sec-butoxybenzaldehyde (CAS No. 22921-59-1), a key aromatic aldehyde in various formulations. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent contact and inhalation. The following table summarizes the recommended protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and replaced regularly. | Prevents skin contact, which may cause irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or suit. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Avoids inhalation of potentially harmful vapors. |
Engineering Controls
Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers should be readily accessible.
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
A systematic approach to spill cleanup is necessary to ensure the safety of laboratory personnel and the environment.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.
-
Chemical Waste : Collect all waste material (spilled substance, absorbent materials, contaminated PPE) in a designated, properly labeled, and sealed container.
-
Disposal Method : Arrange for disposal by a licensed chemical waste disposal company. Do not discharge to sewer systems[2]. Disposal must be in accordance with all national and local regulations.
-
Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of as chemical waste.
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
